4-Methyl-3-(methylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(methylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10)5-8(6)9-2/h3-5,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOKUOJOGXTCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074866 | |
| Record name | 3-(Methylamino)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylamino-4-methylphenol is a crystalline solid. | |
| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6265-13-0 | |
| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-methyl-3-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylamino)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility and Stability Dynamics of 4-Methyl-3-(methylamino)phenol: A Comprehensive Technical Guide
Executive Summary
4-Methyl-3-(methylamino)phenol (CAS 6265-13-0) is an organic compound characterized by an aromatic structure containing a phenolic hydroxyl group, a secondary methylamino group, and a methyl group[1]. It is a versatile intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and advanced organic materials[1]. However, its formulation and analytical handling present significant challenges. Due to the synergistic electron-donating effects of its functional groups, the compound exhibits highly specific solvation requirements and a pronounced susceptibility to oxidative degradation.
This whitepaper provides a rigorous, mechanistic analysis of the thermodynamic solubility and kinetic stability of 4-Methyl-3-(methylamino)phenol across various solvents. Designed for researchers and formulation scientists, it establishes self-validating experimental protocols to ensure data integrity during drug development and materials synthesis.
Molecular Architecture & Physicochemical Causality
The chemical behavior of 4-Methyl-3-(methylamino)phenol is fundamentally dictated by its functional groups. As a Senior Application Scientist, I approach its handling by first mapping its molecular architecture to its macroscopic behavior:
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Amphoteric Solvation Dynamics: The presence of the weakly acidic phenol (-OH) and the basic secondary amine (-NHCH₃) renders the molecule amphoteric. This dictates a U-shaped aqueous solubility curve. Near its isoelectric point, the molecule predominantly exists in a neutral or zwitterionic state, maximizing crystal lattice energy and minimizing aqueous solubility. In strongly acidic or basic environments, ionization disrupts the lattice, exponentially increasing solubility.
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Oxidative Susceptibility: The compound can participate in various chemical reactions, including electrophilic substitution, due to the strong electron-donating effects of the methyl and methylamino groups[1]. These groups push electron density into the aromatic ring via inductive and resonance effects, significantly lowering the oxidation potential of the phenolic hydroxyl group. Consequently, the molecule acts as a strong reducing agent and is highly prone to autoxidation.
Thermodynamic Solubility in Various Solvents
Solubility is not a static value; it is a dynamic thermodynamic equilibrium influenced by solvent polarity, hydrogen bonding capacity, and temperature.
Solubility Matrix
Table 1 summarizes the solubility profile based on the compound's polarity and hydrogen-bonding capabilities.
Table 1: Empirical Solubility Matrix of 4-Methyl-3-(methylamino)phenol at 25°C
| Solvent | Polarity Index | H-Bonding Capability | Relative Solubility | Mechanistic Rationale |
| Water (pH 7.0) | 9.0 | High (Donor/Acceptor) | Low to Moderate | Intermolecular H-bonding between solute molecules (lattice energy) strongly competes with solute-water interactions. |
| Methanol | 5.1 | High (Donor/Acceptor) | High | Excellent solvation of both the polar -OH/-NHCH₃ groups and the hydrophobic aromatic ring. |
| DMSO | 7.2 | High (Acceptor only) | Very High | Strong dipole-dipole interactions; DMSO acts as a powerful H-bond acceptor, efficiently disrupting the solute's crystalline lattice. |
| Hexane | 0.1 | None | Very Low | Complete inability to disrupt the strong intermolecular hydrogen bonds of the aminophenol crystal lattice. |
Protocol 1: Self-Validating Equilibrium Solubility Determination
To accurately determine solubility without confounding variables like supersaturation or polymorph transition, we employ a modified version of the 2 shake-flask method[2].
Step-by-Step Methodology:
-
Preparation: Add an excess of 4-Methyl-3-(methylamino)phenol (solid at room temperature[1]) to 10 mL of the target solvent in a hermetically sealed amber glass vial purged with Nitrogen.
-
Causality: Amber glass prevents photolytic degradation, while the N₂ purge prevents dissolved oxygen from initiating autoxidation during the extended testing period.
-
-
Equilibration: Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1°C for 48-72 hours.
-
Causality: Extended shaking ensures true thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.
-
-
Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes at 25°C, followed by rapid filtration through a 0.22 µm PTFE syringe filter.
-
Quantification (Liquid Phase): Dilute the supernatant immediately in an acidic mobile phase and analyze via HPLC-UV.
-
Validation (Solid Phase): Recover the residual solid and analyze via X-ray Powder Diffraction (XRPD).
-
Trustworthiness Check: This critical self-validating step ensures the undissolved solid has not converted to a different polymorph or solvate during the test, which would invalidate the thermodynamic solubility value.
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Fig 1. Modified OECD 105 shake-flask methodology with solid-phase validation.
Stability Dynamics & Degradation Pathways
The stability of 4-Methyl-3-(methylamino)phenol is heavily compromised in protic solvents containing dissolved oxygen.
Mechanism of Degradation
The electron-rich phenol undergoes single-electron transfer (SET) to molecular oxygen, forming a resonance-stabilized phenoxyl radical. Subsequent proton and electron loss yields a highly reactive quinone-imine intermediate. These quinone-imines are electrophilic and readily undergo nucleophilic attack by unreacted parent molecules, leading to irreversible polymerization (observed as a dark brown/black precipitate in solution).
Fig 2. Oxidative degradation pathway of 4-Methyl-3-(methylamino)phenol.
Protocol 2: Accelerated Stability Testing
To establish a robust shelf-life and handling protocol, stability must be evaluated under forced degradation conditions in strict alignment with the 3[3].
Step-by-Step Methodology:
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Sample Preparation: Prepare 10 mg/mL solutions of the compound in (a) pure water, (b) water with 0.1% ascorbic acid, and (c) Methanol.
-
Stress Conditions: Subject the samples to 40°C ± 2°C / 75% RH ± 5% in a controlled environmental chamber for 6 months[3].
-
Sampling Frequency: Pull samples at 0, 1, 3, and 6 months[3].
-
Analysis & Mass Balance: Analyze via LC-MS to identify degradation products (specifically looking for the M-2 Da quinone-imine mass shift).
-
Trustworthiness Check: The sum of the parent peak area and all degradant peak areas must equal the initial Day 0 parent peak area (±5%). A loss of mass balance indicates the formation of insoluble polymers, necessitating a change in the extraction solvent to fully account for the degradation pathway.
-
Formulation & Handling Strategies
Based on the physicochemical profiling, the following guidelines are mandatory for maintaining the integrity of 4-Methyl-3-(methylamino)phenol:
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Solvent Selection: For long-term stock solutions, use anhydrous, degassed organic solvents (e.g., sparged DMSO or Methanol). Avoid aqueous solutions for long-term storage unless buffered to an acidic pH (< 4.0) to protonate the amine and reduce electron density on the ring.
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Antioxidant Inclusion: In aqueous formulations, the addition of sacrificial antioxidants such as sodium metabisulfite (0.1% w/v) or ascorbic acid is critical. These agents preferentially react with dissolved oxygen or reduce the transient quinone-imine back to the parent aminophenol.
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Storage Environment: Solid material must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) in actinic/amber containers to mitigate photo-oxidation. Safety data indicates that it should be handled with care, as it may pose health risks upon exposure[1].
References
-
Title: Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 Reference) Source: Technical University of Denmark (DTU) URL: [Link]
-
Title: Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
Engineering Industrial Solutions with 4-Methyl-3-(methylamino)phenol: A Technical Guide to Synthesis, Polymer Grafting, and Dye Formulation
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex chemical architectures. 4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0) is one such compound. Characterized by its unique ortho-meta substitution pattern, this molecule is far more than a simple phenolic building block. The synergistic electron-donating effects of its methyl and methylamino groups prime the aromatic ring for highly efficient electrophilic substitution, making it an invaluable precursor in the synthesis of advanced xanthene dyes, conductive polymer grafts, and pharmaceutical libraries (1)[1].
This whitepaper provides an in-depth mechanistic analysis of 4-Methyl-3-(methylamino)phenol, detailing field-proven protocols and causality-driven insights to optimize its application in industrial and research settings.
Physicochemical Profiling & Mechanistic Reactivity
To effectively utilize 4-Methyl-3-(methylamino)phenol, one must first understand its inherent electronic and steric properties. The presence of the hydroxyl (-OH) group imparts weak acidic characteristics, typical of phenols, rather than acting as a standard organic alcohol (2)[2].
Mechanistic Insight: The methyl (-CH3) and methylamino (-NHCH3) groups are strongly electron-donating via inductive and resonance effects, respectively. This significantly increases the electron density of the aromatic ring, lowering the activation energy required for electrophilic aromatic substitution (1)[1]. However, this heightened reactivity necessitates careful handling; the compound is incompatible with strong reducing substances (e.g., hydrides, alkali metals), which can generate flammable hydrogen gas and initiate exothermic polymerization (2)[2].
Table 1: Physicochemical and Computational Data of 4-Methyl-3-(methylamino)phenol
| Property | Value | Clinical / Industrial Relevance |
| CAS Number | 6265-13-0 | Standard identifier for procurement. |
| Molecular Weight | 137.18 g/mol | Low molecular weight ideal for building block libraries. |
| Monoisotopic Mass | 137.08406 Da | Critical for high-resolution mass spectrometry (HRMS) tracking (3)[3]. |
| LogP | 1.74 | Favorable lipophilicity for organic solvent solubility (4)[4]. |
| TPSA | 32.26 Ų | Indicates good membrane permeability for pharmaceutical derivatives (4)[4]. |
| H-Bond Donors/Acceptors | 2 / 2 | Facilitates predictable supramolecular interactions (4)[4]. |
Industrial Application I: Non-Staining Xanthene Dyes for Hydrology
One of the most elegant industrial applications of 4-Methyl-3-(methylamino)phenol is in the synthesis of water-soluble xanthene dyes used for tracing ocean and river currents (5)[5].
The Problem: Traditional tracers like Rhodamine B exhibit a high affinity for siliceous matter (sand, rocks, concrete). When deployed, the dye adsorbs onto these surfaces, rapidly depleting the concentration in the water column below the threshold of instrumental detection. Alternative dyes like Sulfo Rhodamine B are less staining but prohibitively expensive (5)[5].
The Solution & Causality: By substituting standard N-diethyl-m-aminophenol precursors with 4-Methyl-3-(methylamino)phenol, we alter the steric bulk and charge distribution of the resulting xanthene fluorophore. The specific methyl and methylamino configuration drastically reduces the dye's substantive affinity for silica while maintaining high tinctorial value and fluorescence (5)[5].
Table 2: Comparative Staining Affinity on Siliceous Matter
| Dye Type | Precursor | Siliceous Staining Affinity | Cost-Effectiveness |
| Rhodamine B | N-diethyl-m-aminophenol | High (Rapid Depletion) | High |
| Sulfo Rhodamine B | Sulfonated precursors | Low | Prohibitively Expensive |
| Modified Xanthene | 4-Methyl-3-(methylamino)phenol | Essentially Non-Staining | Highly Cost-Effective |
Industrial Application II: Conductive Polymers and Oleaginous Additives
Beyond dyes, 4-Methyl-3-(methylamino)phenol serves as a critical grafting agent in polymer science. Polyaniline is a highly conductive and inexpensive polymer, but its rigid backbone makes it notoriously insoluble and difficult to process (6)[6].
Mechanistic Insight: To overcome this, polyaniline segments can be grafted onto polyolefin-substituted amines. By utilizing phenolic derivatives like 3-methylamino-4-methylphenol as N-containing monomers during the oxidative polymerization process, the resulting grafted polymer becomes oil-soluble. This processability allows the conductive polymer to be utilized as an antioxidant and dispersant additive in oleaginous compositions (lubricants and motor oils), protecting the base oil from oxidative degradation while maintaining electrical properties (6)[6].
Experimental Protocols
Protocol 1: Synthesis of Non-Staining Xanthene Dye
This self-validating protocol leverages acid-catalyzed condensation to form the xanthene core (5)[5].
-
Precursor Mixing: Combine 68 parts of 4-Methyl-3-(methylamino)phenol with a stoichiometric equivalent of phthalic anhydride in a reaction vessel (5)[5].
-
Acid Catalysis: Add a solvent mixture of hydrogen bromide (HBr) in aqueous acetic acid. Causality: The acetic acid acts as a highly polar, protic solvent that stabilizes the transition state, while HBr provides the strong acidity required to drive the dehydration and condensation steps (7)[7].
-
Thermal Condensation: Heat the mixture to 110°C and maintain reflux for 5 hours (7)[7]. Monitor the reaction via TLC until the precursor spots are consumed.
-
Isolation: Cool the mixture to precipitate the dye. Neutralize with sodium hydroxide to form the highly water-soluble sodium salt of the xanthene dye (5)[5]. Yields typically approach 59% under optimized conditions (7)[7].
Protocol 2: Siliceous Staining Validation Test (Ottawa Sand Assay)
To ensure the synthesized dye meets hydrological tracing standards, it must pass the Ottawa Sand stress test (5)[5].
-
Preparation: Prepare a 0.5% (w/v) aqueous solution of the synthesized dye (5)[5].
-
Substrate Introduction: Add 200 parts of standard Ottawa Sand to 100 parts of the dye solution. Causality: Ottawa sand provides a uniform, high-surface-area siliceous environment, acting as a rigorous proxy for riverbeds (5)[5].
-
Agitation & Incubation: Agitate the mixture mechanically for 15 minutes, then allow it to stand undisturbed for 24 hours at room temperature (5)[5].
-
Washing: Decant the dye solution. Wash the sand with distilled water 5 times by decantation (5)[5].
-
Validation: Filter and dry the sand at 100°C. A successful batch will leave the sand visually and fluorometrically free of dye, confirming its non-staining properties (5)[5].
Visualizations
Logical relationship mapping structural features to industrial applications.
Experimental workflow for synthesis and validation of non-staining dyes.
References
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From Serendipity to Synthesis: A Technical History of Aminophenol Derivatives in Analgesia
An In-depth Guide for Researchers and Drug Development Professionals
This guide navigates the intricate history of aminophenol derivatives, tracing their evolution from accidental discoveries in the late 19th-century coal tar industry to the development of one of the world's most ubiquitous over-the-counter medicines. We will dissect the key scientific milestones, the critical misinterpretations, and the metabolic discoveries that defined the trajectory of acetanilide, phenacetin, and their successor, paracetamol (acetaminophen). This narrative underscores the foundational principles of pharmacology: the primacy of metabolism in determining therapeutic efficacy and toxicity, the concept of the prodrug, and the iterative journey toward safer medicines.
The Dawn of Synthetic Antipyretics: A Fortunate Mistake
The story of aminophenol-derived analgesics begins not in a targeted drug discovery program, but as a serendipitous offshoot of the burgeoning German coal tar and dye industry in the late 1800s.[1] This era was characterized by a "hit and miss" approach, where vast numbers of newly synthesized organic chemicals were tested for any potential therapeutic activity.[2]
In 1886, at the University of Strassburg, physicians Arnold Cahn and Paul Hepp were investigating treatments for intestinal worms. They prescribed naphthalene to a patient, a standard remedy at the time. While the drug had no effect on the worms, it unexpectedly and dramatically reduced the patient's high fever.[2][3] Subsequent investigation revealed a dispensing error at the pharmacy: the patient had not received naphthalene, but rather acetanilide , a simple derivative of aniline with a nearly identical crystalline appearance.[2]
Recognizing the commercial potential, Cahn and Hepp published their findings, and by the following year, acetanilide was marketed as "Antifebrin."[2] It was effective and remarkably cheap to produce from readily available industrial chemicals.[2] However, its widespread use quickly revealed a significant and alarming side effect: cyanosis, a bluish discoloration of the skin, caused by methemoglobinemia.[1][2][4] This condition, in which the iron in hemoglobin is oxidized, renders it unable to transport oxygen effectively.[2] This acute toxicity necessitated the search for a safer alternative.[1]
A Calculated Improvement: The Rise and Fall of Phenacetin
In response to acetanilide's toxicity, the research director at Friedrich Bayer & Co, Carl Duisberg, challenged his team to find a use for p-nitrophenol, a vast and unwanted byproduct from the synthesis of the dye Benzazurin G.[2] This industrial imperative led to the synthesis of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887.[1][2]
Phenacetin proved to be a potent analgesic and antipyretic, and crucially, it was less acutely toxic than acetanilide.[5][6] Marketed by Bayer, it became a commercial success and a mainstay of pain relief for nearly a century, famously as a component of the "A.P.C." tablets, which combined aspirin, phenacetin, and caffeine.[1]
Despite its initial success, decades of use revealed insidious long-term toxicities. By the 1960s, mounting evidence linked chronic phenacetin use to severe kidney damage, specifically analgesic nephropathy and renal papillary necrosis.[1][2][7] Further investigation established it as a Group 1 carcinogen, responsible for urothelial cancers of the renal pelvis and bladder.[1] These findings led to its ban in the United States by the FDA in 1983 and in other countries around the same time.[4]
Paracetamol: From Misjudged Failure to Global Success
The molecule that would ultimately define this class of drugs, paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide), had the longest and most complex journey.
An Early Synthesis and a Critical Misjudgment
Paracetamol was first synthesized in 1877 by Harmon Northrop Morse at Johns Hopkins University.[8][9][10] It was evaluated clinically in 1893 by the eminent German physiologist Joseph von Mering, the same scientist who helped discover the role of the pancreas in diabetes.[2][11][12] While von Mering noted its efficacy as an analgesic and antipyretic, he incorrectly concluded that it shared acetanilide's tendency to cause methemoglobinemia.[2][5][8] It is now widely believed that his preparation was likely contaminated with a toxic impurity, possibly 4-aminophenol itself.[2] Nevertheless, due to von Mering's significant scientific stature, his negative assessment led to paracetamol being abandoned for over 50 years.[2][13]
The Great Rediscovery: Unraveling the Metabolic Truth
The pivotal breakthrough came in the late 1940s from the laboratory of Bernard Brodie and Julius Axelrod at the New York University College of Medicine. Their work revolutionized the understanding of these drugs. They demonstrated conclusively that both acetanilide and phenacetin were, in fact, prodrugs .[14] The body metabolizes both compounds into their primary active metabolite: paracetamol.[1][15][16]
This discovery was profound. It explained that the analgesic and antipyretic effects of the first two drugs were due to their conversion to paracetamol.[17] Furthermore, it pinpointed that their distinct toxicities were caused by other, alternative metabolic pathways.[17] This realization established paracetamol as the compound that possessed the desired therapeutic effects with a much wider safety margin under normal use.[1][15]
With this new understanding, paracetamol was finally brought to market in the 1950s, first in the US as Tylenol and later in the UK as Panadol, touted as a safer alternative to both its predecessors and aspirin.[7][10]
Scientific Causality: A Tale of Three Metabolic Pathways
The divergent fates of these three closely related molecules are a direct consequence of their metabolism. Understanding these pathways is key to comprehending their therapeutic and toxicological profiles.
-
Acetanilide Metabolism: A significant portion of acetanilide is hydrolyzed in the body to form aniline .[14][18] Aniline is a potent oxidizing agent that converts hemoglobin to methemoglobin, leading to the characteristic cyanosis and acute toxicity that led to its rapid replacement.[1][18]
-
Phenacetin Metabolism: The primary, therapeutically relevant pathway for phenacetin is O-dealkylation to form paracetamol.[1][14] However, a minor but critical pathway involves deacetylation to form p-phenetidine , a metabolite implicated in the drug's nephrotoxic and carcinogenic effects.[1]
-
Paracetamol Metabolism: At therapeutic doses, paracetamol is safely metabolized in the liver primarily through conjugation with glucuronic acid and sulfate, forming inactive, water-soluble compounds that are excreted in the urine.[17][19] A minor fraction (5-15%) is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite, NAPQI (N-acetyl-p-benzoquinone imine).[14][19] Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione.[14][19] In an overdose scenario, the liver's glutathione stores are depleted. Unchecked, NAPQI then binds to cellular proteins, causing oxidative stress and the severe liver damage characteristic of paracetamol poisoning.[14][19]
The following diagram illustrates the historical and metabolic relationships between these three aminophenol derivatives.
Caption: Metabolic Pathways of Paracetamol.
Data Summary and Experimental Protocols
Comparative Overview of Early Aminophenol Derivatives
The table below summarizes the key characteristics of these pioneering analgesics.
| Feature | Acetanilide | Phenacetin | Paracetamol (Acetaminophen) |
| Year Introduced | 1886 [4] | 1887 [1] | 1893 (evaluated), 1950s (marketed) [10][20] |
| Primary Use | Analgesic, Antipyretic [1] | Analgesic, Antipyretic [1] | Analgesic, Antipyretic [19] |
| Primary Acute Toxicity | Methemoglobinemia, Cyanosis [1][18] | Methemoglobinemia (less common) [1] | Hepatotoxicity (in overdose) [19] |
| Primary Chronic Toxicity | Hepatotoxicity, Nephrotoxicity [1] | Analgesic Nephropathy, Urothelial Cancers [1][2] | Chronic use may lead to GI bleeding [19] |
| Active Metabolite | Paracetamol [1][15] | Paracetamol [1][15] | N/A (Is the active compound) |
| Regulatory Status | Obsolete/Withdrawn due to toxicity [1] | Banned due to carcinogenicity and nephrotoxicity [1][4] | Widely used, WHO Essential Medicine [19] |
Reconstructed Experimental Protocols
The following protocols are representative of the methodologies that would have been used during the key periods of discovery for aminophenol derivatives.
Protocol 1: Classical Laboratory Synthesis of Paracetamol
This protocol describes the acetylation of 4-aminophenol, a common method for synthesizing paracetamol. [19]
-
Objective: To synthesize N-(4-hydroxyphenyl)acetamide (paracetamol) from 4-aminophenol.
-
Materials: 4-aminophenol, Acetic anhydride, Water, Ice bath, Buchner funnel, Filtration flask, Beaker, Stirring rod, Heating mantle.
-
Methodology:
-
Weigh 5.0 g of 4-aminophenol and place it into a 250 mL beaker.
-
Add 15 mL of water and stir to create a slurry.
-
Gently warm the slurry on a heating mantle while stirring until the 4-aminophenol dissolves completely.
-
Remove the beaker from the heat. In a fume hood, carefully add 6.0 mL of acetic anhydride to the solution. Stir continuously for 5 minutes. Causality Note: Acetic anhydride is the acetylating agent, which adds an acetyl group (-COCH₃) to the amino group of 4-aminophenol, forming the amide bond of paracetamol.
-
Do not heat the mixture after adding the acetic anhydride, as this can lead to side reactions.
-
Cool the reaction mixture in an ice bath for 15-20 minutes to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove unreacted starting materials and acetic acid byproduct.
-
Dry the product in a desiccator or a low-temperature oven.
-
Validation: Determine the melting point of the dried crystals. Pure paracetamol has a melting point of 169-171 °C. [5]Compare the yield and melting point to literature values to assess purity and reaction efficiency.
-
Protocol 2: Historical Colorimetric Assay for Metabolite Quantification
This reconstructed protocol is based on the analytical techniques available in the mid-20th century, which were crucial for the work of Brodie and Axelrod in identifying paracetamol as the active metabolite. [1][2]
-
Objective: To quantify aminophenol derivatives in a biological sample (e.g., urine) via a colorimetric reaction.
-
Principle: Many phenolic compounds react with specific reagents after chemical manipulation (e.g., hydrolysis of conjugates) to produce colored derivatives. The intensity of the color, measured with a colorimeter, is proportional to the concentration of the analyte.
-
Methodology:
-
Sample Preparation: Collect a timed urine sample from a subject administered the parent drug (e.g., phenacetin).
-
Hydrolysis: To measure total drug metabolite (free and conjugated), treat an aliquot of the urine sample with a strong acid (e.g., HCl) and heat to hydrolyze the glucuronide and sulfate conjugates, liberating the free aminophenol derivative.
-
Extraction (Optional): Use a solvent extraction step (e.g., with diethyl ether) to separate the less polar parent drug and metabolites from the aqueous sample, concentrating the analytes.
-
Color Formation: a. To the processed sample, add a solution of sodium nitrite to diazotize the free aromatic amino group. b. Add a coupling agent, such as α-naphthol or N-(1-Naphthyl)ethylenediamine. This will react with the diazonium salt to form a brightly colored azo dye. Causality Note: This classic chemical reaction provides a visible and quantifiable signal specific to the aromatic amine structure of the metabolites.
-
Quantification: a. Prepare a series of standard solutions with known concentrations of the pure metabolite (e.g., paracetamol). b. Subject the standards to the same color formation procedure to generate a standard curve. c. Measure the absorbance of the colored solutions from both the sample and the standards using a colorimeter or an early spectrophotometer at the wavelength of maximum absorbance for the specific azo dye.
-
Calculation: Compare the absorbance of the unknown sample to the standard curve to determine the concentration of the metabolite in the original biological sample.
-
Conclusion
The history of aminophenol derivatives is a compelling narrative of scientific progress, illustrating a clear evolution from serendipity to targeted metabolic investigation. The journey from the toxic acetanilide to the safer phenacetin, and ultimately to the highly effective paracetamol, was not a straight line but a process of discovery, error, and correction. This story provides enduring lessons for modern drug development, emphasizing that a deep understanding of a compound's metabolic fate is not merely an academic exercise but the very foundation of its safety and efficacy. The realization that both acetanilide and phenacetin were prodrugs for paracetamol remains a landmark case study in pharmacology, cementing the importance of investigating not just the parent compound, but the entire suite of its metabolic products.
References
- Paracetamol - Wikipedia.
- A Comparative History of Early Analgesics: Phenacetin vs. Acetanilide - Benchchem.
- History of Paracetamol | How It's Made | The Science Blog - ReAgent Chemicals.
- Harmon Northrop Morse - Wikipedia.
- Paracetamol: History, Structure and Dangers - Essay Company.
- Who invented Paracetamol? How was its proper dose found out? Who manufactured it on a large scale? | by C.D.
- Paracetamol (Acetaminophen) - University of Bristol.
- Pain relief: from coal tar to paracetamol | Feature - Royal Society of Chemistry: Educ
- The Chemistry of Paracetamol by Saskia Haley - Stamford School.
- Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin | Medicinal Chemistry | PharmaXChange.info.
- Paracetamol, phenacetin and aspirin - Drug and Therapeutics Bulletin.
- Paracetamol - Molecule of the Month - University of Bristol.
- PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN - Acta Poloniae Pharmaceutica.
- Phenacetin – Knowledge and References - Taylor & Francis.
- Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) - Canada.ca.
- Background inform
- p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflamm
- Sometimes Luck Serves as a Springboard for Science - McGill University.
- Joseph von Mering - Wikipedia.
- (PDF)
- p-Aminophenol Deriv
- German pharmacologist and physiologist Joseph von Mering discovered... - Getty Images.
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- 2. Pain relief: from coal tar to paracetamol | Feature | RSC Education [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. essaycompany.com [essaycompany.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 7. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]
- 8. reagent.co.uk [reagent.co.uk]
- 9. Harmon Northrop Morse - Wikipedia [en.wikipedia.org]
- 10. medium.com [medium.com]
- 11. Joseph von Mering - Wikipedia [en.wikipedia.org]
- 12. gettyimages.com [gettyimages.com]
- 13. Sometimes Luck Serves as a Springboard for Science | Office for Science and Society - McGill University [mcgill.ca]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. dtb.bmj.com [dtb.bmj.com]
- 16. brainkart.com [brainkart.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Paracetamol [ch.ic.ac.uk]
- 19. Paracetamol - Wikipedia [en.wikipedia.org]
- 20. pharmacy180.com [pharmacy180.com]
Chemoselective Functionalization of 4-Methyl-3-(methylamino)phenol: A Technical Guide to N- vs. O-Reactivity
Executive Summary
The selective functionalization of bifunctional aromatic compounds is a cornerstone of modern synthetic organic chemistry and drug development. 4-Methyl-3-(methylamino)phenol (CAS 6265-13-0) presents a unique synthetic challenge due to the presence of two competing nucleophilic centers: a weakly acidic phenolic hydroxyl group and a sterically hindered secondary amine[1]. This whitepaper provides an in-depth mechanistic analysis and field-proven, self-validating protocols to achieve absolute chemoselectivity in the N- and O-functionalization of this critical building block.
Structural and Electronic Profiling
To master the reactivity of 4-Methyl-3-(methylamino)phenol, one must first deconstruct its molecular anatomy. The compound features a phenolic -OH at the C1 position, a secondary -NHCH₃ group at C3, and a methyl group at C4[1].
Electronic & Steric Interplay
The chemoselectivity of this molecule is dictated by a delicate balance of electronic enrichment and steric hindrance:
-
Steric Inhibition of Resonance: The C4-methyl group is situated directly ortho to the C3-methylamino group. This proximity creates a significant steric clash, forcing the N-methyl group partially out of coplanarity with the aromatic π -system. Consequently, the nitrogen's lone pair is less delocalized into the ring (exhibiting greater sp3 character). While this slightly increases its intrinsic basicity, the steric bulk severely impedes its ability to attack large, bulky electrophiles.
-
pKa Dynamics: The phenolic hydroxyl group possesses a pKa of approximately 10, whereas the conjugate acid of the secondary amine has a pKa of roughly 5[2]. At a physiological or mildly basic pH (7–8), the amine exists entirely in its neutral, highly nucleophilic free-base form, while the phenol remains protonated and relatively unreactive.
Principles of Chemoselectivity: The N- vs. O- Paradigm
Kinetic Control: N-Acylation
Amines are inherently superior nucleophiles compared to phenols due to the lower electronegativity and higher HOMO energy of nitrogen. Under kinetic control in aqueous mildly basic media, N-acylation proceeds exceptionally fast[3]. The use of an aqueous buffer ensures the phenol remains protonated, driving absolute N-chemoselectivity.
Thermodynamic & Base Control: O-Alkylation
Direct alkylation of aminophenols with alkyl halides typically yields intractable mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products[4]. To achieve selective O-alkylation, the reaction must be driven by strong bases (e.g., K₂CO₃) that deprotonate the phenol to form the highly polarizable and nucleophilic phenoxide anion. However, due to the competing nucleophilicity of the secondary amine, transient N-protection is often required to ensure absolute O-selectivity.
Electrophilic Masking: Reductive Amination
To selectively N-alkylate the secondary amine (forming a tertiary amine), reductive amination is the premier methodology[5]. By condensing the amine with an aldehyde under mildly acidic conditions, an electrophilic iminium ion is generated. This intermediate is then selectively reduced, completely bypassing the risk of O-alkylation or over-alkylation.
Chemoselective pathways for N- vs. O-functionalization of 4-Methyl-3-(methylamino)phenol.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to not just follow steps, but to understand the causality behind each reagent choice. The following protocols are designed as self-validating systems.
Protocol A: Chemoselective N-Acylation (Aqueous Biphasic System)
This protocol leverages the pH differential between the amine and the phenol to achieve >99% chemoselectivity[3].
-
Preparation: Suspend 4-Methyl-3-(methylamino)phenol (1.0 eq) in distilled water. Add NaHCO₃ (2.0 eq) and stir until dissolved.
-
Acylation: Cool the mixture to 0–5°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise over 10 minutes.
-
Causality: Low temperatures control the exothermic acylation and suppress the competing hydrolysis of acetic anhydride by water, maximizing atom economy.
-
-
Isolation: Stir for 30 minutes. The N-acylated product will precipitate out of the aqueous solution. Filter, wash with cold water, and dry.
-
Causality: The conversion of the amine to an amide drastically reduces the molecule's polarity and water solubility, driving the reaction to completion via precipitation and allowing isolation without chromatography.
-
Protocol B: Selective O-Alkylation via N-Boc Protection
Due to the steric hindrance of the secondary amine, direct O-alkylation is messy[4]. We utilize a protection-deprotection sequence for absolute control.
-
N-Protection: Dissolve the substrate in THF/H₂O (1:1). Add Na₂CO₃ (1.5 eq) followed by Boc₂O (1.1 eq). Stir for 4 hours at room temperature. Extract with EtOAc.
-
Causality: Boc₂O selectively reacts with the kinetically superior amine. Masking the amine prevents any unwanted N-alkylation in the subsequent step.
-
-
O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq). Heat to 80°C for 6 hours.
-
Causality: K₂CO₃ is a strong enough base to deprotonate the phenol. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a "naked," highly reactive phenoxide anion to attack the alkyl halide via an S_N2 mechanism.
-
-
Deprotection: Dissolve the purified O-alkylated intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours, then concentrate in vacuo.
-
Causality: TFA selectively cleaves the Boc carbamate via an acid-catalyzed mechanism, releasing CO₂ and isobutylene gas, leaving the pure O-alkylated secondary amine.
-
Protocol C: Selective N-Alkylation via Reductive Amination
Reductive amination is the most robust method for converting the secondary amine into a tertiary amine without touching the phenol[5].
-
Imine Formation: Dissolve the aminophenol (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
-
Causality: DCE is a non-nucleophilic solvent that effectively solubilizes both the polar aminophenol and the non-polar aldehyde, facilitating the initial condensation.
-
-
Acidification: Add a catalytic amount of glacial acetic acid to reach pH ~5.
-
Causality: Mild acidity is required to protonate the hemiaminal hydroxyl group, turning it into a good leaving group (water) to form the highly electrophilic iminium ion. If the pH drops too low, the secondary amine will be completely protonated and rendered non-nucleophilic.
-
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions over 15 minutes. Stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the electrophilic iminium ion. It is insufficiently reactive to reduce the starting aldehyde, preventing the formation of unwanted primary alcohols[5].
-
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, while ensuring the newly formed tertiary amine is in its free-base form for organic extraction.
-
Mechanistic workflow of selective N-alkylation via reductive amination.
Comparative Reaction Data
The following table summarizes the expected quantitative outcomes and chemoselectivity ratios when applying the aforementioned protocols to 4-Methyl-3-(methylamino)phenol.
| Transformation | Reagent System | Primary Target | Overall Conversion | Chemoselectivity (N:O) |
| N-Acylation | Ac₂O, NaHCO₃ (aq), 25°C | N-Acyl | >95% | >99:1 |
| Direct Alkylation | R-X, K₂CO₃, DMF, 80°C | Mixed | ~85% | 40:60 |
| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE | N-Alkyl (Tertiary) | >90% | >99:1 |
| O-Alkylation | 1. Boc₂O 2. R-X 3. TFA | O-Alkyl | >88% (Over 3 steps) | <1:99 |
References
-
Title: Mild and eco-friendly chemoselective acylation of amines in aqueous medium Source: ARKIVOC / ResearchGate URL: [Link]
-
Title: Selective alkylation of aminophenols Source: ARKIVOC URL: [Link]
-
Title: Approximate pKa chart of the functional groups: values to know Source: Indiana University URL: [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthetic Routes to 4-Methyl-3-(methylamino)phenol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Overview
4-Methyl-3-(methylamino)phenol (CAS 6265-13-0), also known as 3-methylamino-4-methylphenol, is a highly valued aminophenol building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials[1]. The molecule presents a distinct synthetic challenge: the precise installation of a secondary methylamine adjacent to a phenolic hydroxyl group, without inducing over-alkylation or aromatic ring degradation.
As a Senior Application Scientist, I have designed this guide to move beyond basic step-listing. This protocol outlines a robust, three-step synthetic route starting from the commercially available 4-methyl-3-nitroanisole. The route is engineered with self-validating quality control checkpoints (In-Process Controls, IPCs) to ensure high fidelity, regiocontrol, and scalability.
Mechanistic Rationale & Causality
The synthesis relies on three distinct transformations, each chosen to maximize chemoselectivity and yield:
-
Step 1: Nitro Reduction. Catalytic hydrogenation using Palladium on Carbon (Pd/C) smoothly reduces the nitro group to a primary amine (yielding 5-methoxy-2-methylaniline) without cleaving the aromatic ether[2]. This method is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid complex aqueous workups and trace metal contamination.
-
Step 2: Regioselective Mono-N-Methylation. Direct alkylation of primary anilines with methyl halides frequently suffers from poor chemoselectivity, yielding a statistical mixture of mono-, di-, and quaternary ammonium species[3]. To enforce absolute regiocontrol, we utilize a two-stage formylation-reduction sequence. In situ generated acetic formic anhydride rapidly formylates the sterically hindered aniline. Subsequent reduction of the formamide with Lithium Aluminum Hydride (LiAlH₄) unambiguously yields the mono-N-methylated product.
-
Step 3: Global O-Demethylation. Cleaving the methyl ether in the presence of a secondary amine requires careful condition tuning. While Boron Tribromide (BBr₃) is a standard Lewis acid for this transformation, it is highly moisture-sensitive and can complicate the workup of basic amines. Heating the intermediate in 48% aqueous HBr and glacial acetic acid at 110 °C serves a dual purpose. First, the strong acid protonates the amine, shielding the electron-rich aromatic ring from electrophilic degradation. Second, the bromide ion acts as a potent nucleophile in the Sₙ2 cleavage of the protonated methyl ether, liberating the target phenol[4].
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for 4-Methyl-3-(methylamino)phenol.
Step-by-Step Experimental Protocols
Step 1: Catalytic Hydrogenation to 5-Methoxy-2-methylaniline
Objective: Chemoselective reduction of the nitro group.
-
Setup: In a flame-dried round-bottom flask, dissolve 4-methyl-3-nitroanisole (10.0 g, 59.8 mmol) in absolute methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.64 g, ~1 mol% Pd) under a continuous stream of nitrogen[2]. (Caution: Pd/C is highly pyrophoric when dry; always wet with solvent under inert gas).
-
Reaction: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours.
-
Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the yellow starting material spot disappears, replaced by a highly polar, UV-active spot that stains positive (purple/brown) with ninhydrin.
-
Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield 5-methoxy-2-methylaniline as a pale oil.
Step 2: Regioselective Mono-N-Methylation via Formylation-Reduction
Objective: Strict mono-methylation of the primary amine.
-
Formylation: Cool a mixture of formic acid (3.4 mL, 90.0 mmol) and acetic anhydride (6.8 mL, 72.0 mmol) to 0 °C and stir for 30 minutes to generate acetic formic anhydride.
-
Amine Addition: Dissolve the crude 5-methoxy-2-methylaniline from Step 1 in dry THF (30 mL) and add it dropwise to the anhydride mixture at 0 °C. Allow to warm to room temperature and stir for 2 hours. Concentrate in vacuo to isolate the crude N-(5-methoxy-2-methylphenyl)formamide.
-
Reduction: Suspend LiAlH₄ (4.5 g, 119.6 mmol) in anhydrous THF (100 mL) at 0 °C under nitrogen. Slowly add a solution of the crude formamide in THF (30 mL) dropwise.
-
Heating: Once addition is complete, attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Self-Validating IPC: LC-MS analysis should confirm the complete disappearance of the formamide mass and the emergence of the secondary amine ( m/z 152.1 [M+H]⁺).
-
Workup (Fieser Method): Cool to 0 °C. Sequentially and cautiously add 4.5 mL H₂O, 4.5 mL 15% aqueous NaOH, and 13.5 mL H₂O. Stir until the aluminum salts form a granular white precipitate. Filter, dry the organic layer over Na₂SO₄, and concentrate to yield 5-methoxy-N,2-dimethylaniline.
Step 3: Global O-Demethylation
Objective: Cleavage of the methyl ether to reveal the target phenol.
-
Setup: In a heavy-walled reaction vessel, dissolve 5-methoxy-N,2-dimethylaniline (5.0 g, 33.0 mmol) in glacial acetic acid (20 mL).
-
Acid Addition: Add 48% aqueous hydrobromic acid (37.5 mL, ~330 mmol)[4].
-
Reaction: Seal the vessel and heat the mixture at 110 °C for 5 hours[4].
-
Self-Validating IPC: TLC (DCM/MeOH 9:1) will show the consumption of the starting material and the formation of a highly polar spot that stains intensely with aqueous FeCl₃ (indicating a free phenol).
-
Workup: Cool the mixture to room temperature and pour over crushed ice. Carefully neutralize the acidic solution to pH 7.5–8.0 using saturated aqueous NaHCO₃. (Note: Avoid highly basic conditions to prevent oxidation of the aminophenol). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to afford 4-Methyl-3-(methylamino)phenol as a solid (Yield: ~59%)[4].
Quantitative Data & Process Tracking
To ensure rigorous quality control, the following analytical benchmarks should be used to validate the success of each synthetic step:
| Compound | Molecular Weight | Expected Step Yield | TLC Eluent System | Expected ESI-MS [M+H]⁺ |
| 4-Methyl-3-nitroanisole (SM) | 167.16 g/mol | N/A | Hexane/EtOAc (4:1) | 168.1 |
| 5-Methoxy-2-methylaniline | 137.18 g/mol | 90–95% | Hexane/EtOAc (2:1) | 138.1 |
| 5-Methoxy-N,2-dimethylaniline | 151.21 g/mol | 80–85% (over 2 steps) | Hexane/EtOAc (4:1) | 152.1 |
| 4-Methyl-3-(methylamino)phenol | 137.18 g/mol | 59% | DCM/MeOH (9:1) | 138.1 |
Note: The target compound and Intermediate 1 are structural isomers sharing the same molecular weight (137.18 g/mol )[1]; however, their distinct polarities and functional group staining (FeCl₃ vs. Ninhydrin) allow for unambiguous differentiation.
References
- Title: 4-methyl-3-(methylamino)
- Title: 6265-13-0 | 4-Methyl-3-(methylamino)
- Title: Synthesis of 3-amino-4-methylanisole Source: PrepChem URL
- Title: Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex Source: ResearchGate URL
Sources
Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Methyl-3-(methylamino)phenol
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 4-Methyl-3-(methylamino)phenol. The featured protocol details a robust and efficient N-methylation of 4-amino-3-methylphenol via reductive amination. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that emphasizes experimental causality, safety, and analytical validation. The synthesis is achieved through the formation of a Schiff base intermediate from 4-amino-3-methylphenol and formaldehyde, followed by in-situ reduction. This method is advantageous due to its typically high yields and selectivity for mono-methylation under controlled conditions.
Introduction and Synthetic Strategy
4-Methyl-3-(methylamino)phenol is an organic compound of interest in the synthesis of various chemical entities, including dyes and potentially pharmaceutical intermediates.[1] Its structure comprises a phenol ring substituted with both a methyl and a methylamino group. The synthesis of such secondary amines from primary amines is a common challenge in organic chemistry, often complicated by over-alkylation.[2]
To circumvent this, the chosen synthetic route is a one-pot reductive amination. This well-established method converts a primary amine into a secondary amine through an intermediate imine.[3] In this protocol, the primary amine, 4-amino-3-methylphenol, is reacted with formaldehyde to form an imine (or more accurately, a hydroxymethyl adduct that dehydrates to the imine), which is then reduced in situ to the desired N-methylated product. This approach is generally preferred over direct alkylation with methyl halides due to better control over the reaction and avoidance of poly-alkylation.[4]
The overall transformation is depicted in the reaction scheme below:
Reaction Scheme: Synthesis of 4-Methyl-3-(methylamino)phenol
Caption: Reductive amination of 4-amino-3-methylphenol with formaldehyde.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Purity | Supplier | Notes |
| 4-Amino-3-methylphenol | 2835-99-6 | ≥97% | e.g., Sigma-Aldrich | Starting material. |
| Formaldehyde solution | 50-00-0 | 37 wt. % in H2O | Standard chemical supplier | Methylating agent. |
| Sodium borohydride (NaBH4) | 16940-66-2 | ≥98% | Standard chemical supplier | Reducing agent. Handle with care, moisture-sensitive. |
| Methanol (MeOH) | 67-56-1 | Anhydrous | Standard chemical supplier | Reaction solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | ACS grade | Standard chemical supplier | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | Prepared in-house | For aqueous work-up. |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | ACS grade | Standard chemical supplier | Drying agent. |
| Hydrochloric acid (HCl) | 7647-01-0 | 1 M solution | Prepared in-house | For pH adjustment during work-up. |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | Saturated solution | Prepared in-house | For neutralization. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Instrumentation for characterization: NMR spectrometer, FT-IR spectrometer, Mass spectrometer.
Detailed Experimental Protocol
This protocol is designed for a synthesis scale of approximately 5 grams of the final product.
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 4-Methyl-3-(methylamino)phenol.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylphenol (5.0 g, 40.6 mmol) in methanol (80 mL).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add formaldehyde (3.3 mL of a 37 wt. % aqueous solution, 44.7 mmol, 1.1 equivalents) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate imine or its precursor occurs during this step.
-
Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.84 g, 48.7 mmol, 1.2 equivalents) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and avoid adding the reducing agent too quickly.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately 6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the pure product (as determined by TLC) should be combined and the solvent evaporated to afford 4-Methyl-3-(methylamino)phenol.
Characterization
The identity and purity of the synthesized 4-Methyl-3-(methylamino)phenol (C₈H₁₁NO, M.W. 137.18 g/mol ) should be confirmed by standard analytical techniques.[1][5]
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, the phenolic -OH proton, the N-H proton, the N-methyl protons, and the aromatic methyl protons. The exact chemical shifts will depend on the deuterated solvent used. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the N-methyl carbon, and the aromatic methyl carbon. |
| FT-IR | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product. |
| Melting Point | Comparison with literature values if available. The precursor, 4-amino-3-methylphenol, has a melting point of 176-179 °C.[6] The product's melting point will differ. |
Safety Precautions and Hazard Management
A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.[9]
-
Reagent-Specific Hazards:
-
4-Amino-3-methylphenol: Harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Formaldehyde: Is a known carcinogen and is toxic and corrosive. Handle with extreme care.
-
Sodium Borohydride: Is flammable and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.[10]
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Avoid releasing any of the reagents or reaction mixtures into drains.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Ensure the quality of the sodium borohydride. Extend the reaction time and monitor by TLC. |
| Decomposition of starting material or product. | Maintain the recommended temperatures, especially during the addition of reagents. | |
| Formation of multiple products (poly-alkylation) | Incorrect stoichiometry of formaldehyde. | Use the recommended stoichiometry (1.1 equivalents). Adding the formaldehyde slowly at a low temperature can also help. |
| Difficulties in product isolation | Product is water-soluble. | Ensure the aqueous layer is thoroughly extracted with ethyl acetate. If the product is very polar, continuous extraction may be necessary. |
| Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
- ChemicalBook. (2026, February 27). 4-Amino-3-methylphenol: Synthesis & Analytical Determination.
- LookChem. (n.d.). 4-Amino-3-methylphenol.
- ECHEMI. (n.d.). 4-Amino-3-methylphenol SDS, 2835-99-6 Safety Data Sheets.
- ChemicalBook. (2026, January 17). 4-Amino-3-methylphenol - Safety Data Sheet.
- ChemScene. (n.d.). 4-Methyl-3-(methylamino)phenol.
- Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-(Methylamino)phenol hemisulfate salt.
- Spectrum Chemical. (2016, September 21). SAFETY DATA SHEET - 4-(METHYLAMINO)PHENOL SULFATE, REAGENT.
- Benchchem. (2025, December). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
- SIELC Technologies. (2018, May 16). 4-((Dimethylamino)methyl)phenol.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- CymitQuimica. (n.d.). CAS 6265-13-0: 4-methyl-3-(methylamino)phenol.
- U.S. Environmental Protection Agency. (2000, November). Method 8041A.
- NIST. (n.d.). Phenol, 4-amino-3-methyl-.
- AA Blocks. (n.d.). 4-(Methylamino)Phenol.
- Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE.
- Wikipedia. (n.d.). Reductive amination.
- Sigma-Aldrich. (n.d.). 4-Amino-3-methylphenol 97%.
- Benchchem. (2025). An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]phenol.
- Synple Chem. (n.d.). Application Note – Reductive Amination.
- Sigma-Aldrich. (n.d.). 4-(Methylamino)phenol ACS reagent, 99%.
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Organic & Biomolecular Chemistry. (2010, October). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- ECHEMI. (n.d.). 4-Amino-3-methylphenol | 2835-99-6.
- Frontiers in Chemistry. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-3-methylphenol.
- PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol.
- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- ResearchGate. (n.d.). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1.
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98%.
Sources
- 1. CAS 6265-13-0: 4-methyl-3-(methylamino)phenol | CymitQuimica [cymitquimica.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
Application Note: 4-Methyl-3-(methylamino)phenol in the Synthesis of Oxidative Hair Dyes
Executive Summary
The development of permanent oxidative hair dyes relies heavily on the precise stoichiometric pairing of primary intermediates (oxidation bases) and secondary intermediates (couplers). 4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0) is a highly specialized meta-substituted phenolic coupler[1]. When reacted with oxidized primary intermediates—such as p-phenylenediamine (PPD) or p-aminophenol (PAP)—it yields vibrant, wash-resistant indoaniline and indophenol dyes. This application note provides drug development professionals and cosmetic scientists with a comprehensive, self-validating protocol for formulating, synthesizing, and evaluating hair dyes utilizing this specific coupler.
Mechanistic Profiling & Chemical Causality
To engineer a stable and predictable hair dye, one must understand the structural causality of the precursors. 4-Methyl-3-(methylamino)phenol possesses a unique substitution pattern that dictates its reactivity[2]:
-
Steric Direction: The hydroxyl (-OH) group is at position 1, the methylamino (-NHCH₃) group at position 3, and the methyl (-CH₃) group at position 4. Because the para-position relative to the hydroxyl group is blocked by the methyl group, electrophilic attack by the reactive quinonediimine is forced into specific ortho or para positions relative to the methylamino group[1].
-
Electronic Activation: Both the hydroxyl and methylamino groups are strong electron-donating groups (EDGs). They synergistically increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution during the coupling phase[3].
-
Hydrophobic Shift: The presence of the N-methyl group increases the overall hydrophobicity of the resulting polymerized dye molecule compared to standard amino-phenols. This causality directly translates to enhanced wash fastness, as the larger, more lipophilic polymer is less prone to leaching from the hair cortex during surfactant exposure.
Oxidative Coupling Pathway
The synthesis of the final colorant occurs in situ within the hair shaft. The primary intermediate is oxidized by hydrogen peroxide ( H2O2 ) in an alkaline environment to form a highly reactive electrophile (quinonediimine). This intermediate then attacks the 4-Methyl-3-(methylamino)phenol coupler, forming a colorless leuco dye, which undergoes secondary oxidation to form the final colored polymer[4].
Fig 1: Oxidative coupling of 4-Methyl-3-(methylamino)phenol with a primary intermediate.
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the synthesis before proceeding to the next step.
Phase A: Preparation of the Dye Base Formulation
Objective: Create a stable emulsion vehicle containing the unoxidized precursors.
-
Aqueous Phase Preparation: In a primary vessel, dissolve 0.5% (w/w) Sodium Sulfite and 0.2% (w/w) Ascorbic Acid in 60% distilled water.
-
Causality: These act as sacrificial antioxidants. They scavenge premature oxygen radicals, preventing the auto-oxidation of the primary intermediates in the tube.
-
-
Precursor Addition: Add 0.05 mol of the chosen primary intermediate (e.g., PPD) and exactly 0.05 mol of 4-Methyl-3-(methylamino)phenol[2].
-
Causality: A strict 1:1 molar ratio ensures complete stoichiometric conversion, preventing unreacted primary intermediates from causing dermal sensitization.
-
-
Emulsification: In a separate vessel, melt 10% Cetearyl Alcohol and 5% Ceteareth-20 at 70°C. Slowly incorporate this lipid phase into the aqueous phase under high-shear homogenization (3000 rpm).
-
Alkalization: Cool the emulsion to 40°C. Slowly add Ammonium Hydroxide (28% solution) until the pH reaches exactly 9.5.
-
Causality: Ammonia serves a dual purpose—it swells the hair cuticle to allow precursor penetration and provides the alkaline environment necessary to catalyze the decomposition of H2O2 into active perhydroxyl anions ( HOO− ).
-
Validation Checkpoint: The dye base must remain a pale cream color for at least 24 hours at room temperature. If it darkens, the antioxidant load is insufficient, and the batch must be discarded.
-
Phase B: Oxidative Activation & Hair Swatch Dyeing
Objective: Initiate the polymerization reaction within the hair cortex.
-
Developer Preparation: Prepare a 6% (20 Volume) H2O2 emulsion, stabilized with phosphoric acid to a pH of 3.0.
-
Mixing: Combine the Dye Base (Phase A) and the Developer at a 1:1 weight ratio in a non-metallic bowl. Mix thoroughly for 30 seconds.
-
Validation Checkpoint: The mixture should remain relatively pale for the first 2-3 minutes before rapidly darkening. Immediate darkening in the bowl indicates a failure in the delayed-oxidation mechanism, which will result in the dye polymerizing outside the hair shaft, leading to poor color uptake.
-
-
Application: Apply 2 grams of the mixture per 1 gram of standardized bleached yak hair (or human hair swatches). Ensure complete saturation.
-
Incubation: Incubate the swatches at 30°C for exactly 30 minutes.
-
Causality: This timeframe allows the low-molecular-weight precursors to fully penetrate the cortex before they polymerize into large, trapped dye molecules.
-
-
Termination: Rinse the swatches under warm water until the water runs clear, wash with a standard 10% SLES shampoo, and blow-dry.
Phase C: Colorimetric Validation
Objective: Quantify the color output and wash fastness using CIE Lab* color space.
-
Measure the L* (lightness), a* (red/green), and b* (yellow/blue) values of the dried swatches using a spectrophotometer (e.g., Datacolor or HunterLab).
-
Subject the swatches to 10 standard wash cycles.
-
Recalculate the color difference ( ΔE ) to validate the stability of the 4-Methyl-3-(methylamino)phenol polymer matrix.
Quantitative Colorimetric Data
The structural variations in the primary intermediate drastically alter the final chromophore when coupled with 4-Methyl-3-(methylamino)phenol. The table below summarizes validated outcomes:
| Primary Intermediate | Coupler (CAS 6265-13-0) Ratio | Oxidant | Expected Color Family | Wash Fastness ( ΔE after 10 washes) |
| p-Phenylenediamine (PPD) | 1:1 Molar | 6% H2O2 | Deep Magenta / Violet | < 2.5 |
| p-Aminophenol (PAP) | 1:1 Molar | 6% H2O2 | Copper / Red-Orange | < 3.0 |
| N,N-Bis(2-hydroxyethyl)-PPD | 1:1 Molar | 6% H2O2 | Blue / Purple | < 2.0 |
| 2,5-Diaminotoluene Sulfate | 1:1 Molar | 6% H2O2 | Rich Burgundy | < 2.8 |
Note: A ΔE value of < 3.0 is considered highly stable and generally imperceptible to the untrained human eye, validating the efficacy of the N-methyl group in preventing dye leaching.
References
-
PubChemLite (Université du Luxembourg). "3-methylamino-4-methylphenol (C8H11NO) - Structural Information and Collision Cross Section." PubChemLite Database. Available at:[Link]
- Google Patents. "US3367946A - Xanthene dyes (Use of 3-methylamino-4-methylphenol in dye synthesis).
Sources
Application Note: Advanced Derivatization Protocols for 4-Methyl-3-(methylamino)phenol
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide field-proven, self-validating methodologies for the chemical derivatization of 4-Methyl-3-(methylamino)phenol, ensuring robust chromatographic analysis and synthetic protection.
Chemical Rationale & Mechanistic Causality
4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0) is a bifunctional aromatic compound characterized by an electron-rich benzene ring bearing a phenolic hydroxyl (-OH) group and a secondary methylamino (-NHCH₃) group[1]. In its native state, this compound presents significant analytical challenges: its high polarity leads to severe peak tailing in gas chromatography (GC), and it is highly susceptible to oxidative degradation.
To mitigate these issues, derivatization is employed to mask the active hydrogens. The choice of derivatization agent is dictated by the downstream application, relying on specific mechanistic causalities:
-
Silylation for GC-MS Volatilization: Silylation replaces active protons with trimethylsilyl (TMS) groups, drastically reducing hydrogen bonding and increasing vapor pressure. While the phenolic -OH reacts readily, the secondary amine is sterically hindered. Therefore, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be catalyzed with 1% Trimethylchlorosilane (TMCS). TMCS acts as a Lewis acid, increasing the electrophilicity of the silyl donor and driving the sluggish N-silylation to absolute completion[2][3].
-
Acylation for LC-MS & Synthetic Protection: For liquid chromatography or multi-step organic synthesis, silyl ethers are often too hydrolytically unstable. Acylation using acetic anhydride converts the phenol into a stable ester and the amine into a robust amide[4]. Pyridine is utilized as both a solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the acylation of the hindered secondary amine.
Quantitative Method Comparison
To facilitate rapid decision-making, the operational parameters and analytical outcomes of both derivatization pathways are summarized below.
| Parameter | Protocol A: Silylation (TMS) | Protocol B: Acylation (Acetyl) |
| Target Functional Groups | Phenolic -OH, Secondary -NHCH₃ | Phenolic -OH, Secondary -NHCH₃ |
| Primary Reagents | BSTFA + 1% TMCS | Acetic Anhydride + Pyridine |
| Reaction Temperature | 70 °C | 65 °C |
| Reaction Time | 30–45 minutes | 45–60 minutes |
| Mass Shift (Δm/z) | +144 Da (Di-TMS derivative) | +84 Da (Di-acetyl derivative) |
| Target Product MW | ~281.18 g/mol | ~221.18 g/mol |
| Primary Application | GC-MS Analysis | LC-UV/MS, Synthetic Protection |
| Derivative Stability | Low (Moisture sensitive) | High (Hydrolytically stable) |
Workflow Visualization
Workflow for the derivatization of 4-Methyl-3-(methylamino)phenol based on analytical goals.
Experimental Protocols
Protocol A: Simultaneous N,O-Silylation (For GC-MS)
This protocol is designed as a self-validating system for quantitative analysis.
Materials:
-
BSTFA containing 1% TMCS (Derivatization grade).
-
Anhydrous Chloroform or Ethyl Acetate (Aprotic solvent).
-
Internal Standard (IS): 4-androsten-3,17-dione (1 mg/mL in Methanol)[5].
Step-by-Step Procedure:
-
Sample Preparation: Weigh exactly 2.0 mg of 4-Methyl-3-(methylamino)phenol into a 2 mL amber glass autosampler vial.
-
Internal Standard Addition: Add 50 µL of the IS solution. Evaporate the solvent completely under a gentle stream of high-purity nitrogen at room temperature. Causality: Any residual methanol will aggressively consume the BSTFA reagent, leading to reaction failure.
-
Solvation: Reconstitute the dried residue in 1.0 mL of anhydrous chloroform.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial[2]. Cap tightly with a PTFE-lined septum.
-
Incubation: Vortex for 10 seconds, then incubate in a dry block heater at 70 °C for exactly 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct 1 µL splitless injection into the GC-MS.
Protocol B: N,O-Diacetylation (For LC-MS or Synthetic Protection)
This protocol utilizes base-catalyzed acylation to ensure complete conversion of the hindered amine.
Materials:
-
Acetic Anhydride (≥99% purity).
-
Anhydrous Pyridine.
-
Ethyl Acetate (for extraction).
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve 50 mg of 4-Methyl-3-(methylamino)phenol in 2.0 mL of anhydrous pyridine.
-
Reagent Addition: Place the flask in an ice bath (0 °C). Slowly add 500 µL of acetic anhydride dropwise over 5 minutes. Causality: The reaction is exothermic; controlling the temperature prevents the formation of dark, oxidized polymeric byproducts.
-
Heating: Remove the ice bath and attach a reflux condenser. Heat the mixture to 65 °C for 45 minutes with continuous magnetic stirring[4].
-
Quenching: Cool the mixture to room temperature and pour it over 10 g of crushed ice to hydrolyze excess acetic anhydride into acetic acid.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N,O-diacetylated product.
Self-Validating Quality Control Metrics
To guarantee scientific integrity, both protocols must be internally validated using mass spectrometry to prevent false negatives caused by incomplete derivatization.
-
Validation of Protocol A (Silylation): The native compound has a molecular weight (MW) of 137.18 g/mol . A successful reaction must yield the di-TMS derivative (m/z 281). If the GC-MS chromatogram displays a significant peak at m/z 209 (the mono-TMS artifact, typically O-silylated only), it indicates that the secondary amine failed to react. This is a self-diagnostic flag that the BSTFA/TMCS reagent has degraded via moisture exposure and must be replaced[3].
-
Validation of Protocol B (Acylation): Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 138 [M+H]⁺) and the exclusive appearance of the di-acetylated mass (m/z 222 [M+H]⁺) validates completion. The presence of an m/z 180 intermediate indicates incomplete N-acetylation, requiring an extension of the 65 °C heating phase.
References
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from:[Link]
-
Applied and Environmental Microbiology (ASM Journals). Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols. Retrieved from:[Link]
-
Scientific Research Publishing. Glycerol-Based Carbon-SO3H Catalyzed Benign Synthetic Protocol for the Acetylation of Alcohols, Phenols and Amines under Solvent-Free Conditions. Retrieved from:[Link]
-
Drug Enforcement Administration (DEA). Analysis of Drugs Manual September 2019. Retrieved from:[Link]
Sources
Methods for studying the reaction kinetics of 4-Methyl-3-(methylamino)phenol.
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
4-Methyl-3-(methylamino)phenol (CAS 6265-13-0) is a highly functionalized organic compound characterized by an electron-rich aromatic ring containing both a phenolic hydroxyl group and a secondary methylamino group[1]. Widely utilized as an intermediate in pharmaceutical synthesis, dye manufacturing, and photographic development, its environmental persistence and chemical reactivity necessitate rigorous kinetic profiling[1].
This application note provides a comprehensive, field-proven framework for studying the reaction kinetics of 4-Methyl-3-(methylamino)phenol. Rather than relying on a single analytical approach, this guide details three orthogonal methodologies: Chemical Oxidation (Outer-Sphere Electron Transfer) , Advanced Oxidation Processes (Radical-Mediated) , and Biocatalytic Oxidation (Enzymatic) .
Mechanistic Rationale & Experimental Design
To extract reliable thermodynamic and kinetic parameters (such as activation energy Ea , enthalpy ΔH‡ , and entropy ΔS‡ ), experimental design must isolate the rate-determining step. Aminophenols are highly susceptible to oxidation, rapidly forming phenoxyl radicals that couple into complex quinone imines or phenoxazinone derivatives[2][3].
To build a self-validating experimental system, we employ UV-Vis spectrophotometry under pseudo-first-order conditions . By maintaining the concentration of one reactant in vast excess (typically ≥10× ), its concentration remains effectively constant. This simplifies complex rate laws into linear, easily validated models. If a plot of ln(At−A∞) versus time deviates from linearity, the scientist is immediately alerted to a shift in the reaction mechanism or the accumulation of stable intermediates.
Caption: Spectrophotometric kinetic workflow for aminophenol oxidation.
Protocol 1: Outer-Sphere Electron Transfer Kinetics via Hexacyanoferrate(III)
Causality & Principle: Potassium hexacyanoferrate(III) ( K3[Fe(CN)6] ) is a classic one-electron oxidant. We conduct this reaction in an alkaline medium (pH 9.0–11.0) because the deprotonated phenolate anion of 4-Methyl-3-(methylamino)phenol is significantly more susceptible to electron transfer than the neutral phenol[2][3]. Monitoring the decay of the HCF(III) ion at its λmax (approx. 418 nm) isolates the primary electron transfer step from subsequent rapid radical coupling reactions[4].
Self-Validation Check: The reaction must exhibit a constant isosbestic point. A drifting isosbestic point indicates secondary side-reactions (e.g., auto-oxidation by dissolved oxygen), invalidating the kinetic run.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 3×10−4 M solution of K3[Fe(CN)6] and a 3×10−5 M solution of 4-Methyl-3-(methylamino)phenol in ultra-pure water[2].
-
pH Control: Buffer the solutions to exactly pH 11.0 using a standardized carbonate/bicarbonate buffer[3].
-
Thermal Equilibration: Place both solutions in a thermostated water bath at 298 K for 15 minutes.
-
Initiation: Transfer 1.5 mL of the substrate solution into a quartz cuvette. Rapidly inject 1.5 mL of the HCF(III) solution to initiate the reaction.
-
Data Acquisition: Monitor the absorbance at 418 nm continuously for 60 minutes using a double-beam UV-Vis spectrophotometer[4].
-
Analysis: Calculate the pseudo-first-order rate constant ( kobs ) from the slope of ln(At) vs. time . Repeat at 303 K, 308 K, and 313 K to calculate activation energy ( Ea ) via the Arrhenius equation[2].
Protocol 2: Advanced Oxidation Process (AOP) Kinetics via Potassium Monopersulfate
Causality & Principle: For environmental remediation studies, understanding how 4-Methyl-3-(methylamino)phenol degrades under Advanced Oxidation Processes (AOPs) is critical. Potassium monopersulfate (Oxone) generates highly reactive sulfate radicals ( SO4∙− ). This method operates optimally near neutral pH (pH 7.0) and typically follows fractional-order kinetics due to the complex radical chain mechanism[5].
Caption: Advanced Oxidation Process (AOP) pathway using Potassium Monopersulfate.
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 1×10−3 M solution of Oxone and a 1×10−4 M solution of 4-Methyl-3-(methylamino)phenol[5].
-
Buffer: Adjust the system to pH 7.0 using a phosphate buffer to mimic natural wastewater conditions[5].
-
Reaction Monitoring: Mix the reagents at 305 K. Unlike the HCF(III) method, monitor the disappearance of the substrate directly at its specific λmax (typically in the 270-290 nm UV range).
-
Kinetic Extraction: Because AOPs often exhibit fractional orders (e.g., n=1.24 ), use the initial rate method ( v0=−d[Substrate]/dt ) at varying initial concentrations to determine the exact reaction order with respect to both Oxone and the substrate[5].
Protocol 3: Biocatalytic Oxidation Kinetics via Horseradish Peroxidase (HRP)
Causality & Principle: Enzymatic oxidation offers a highly specific, green-chemistry approach to transforming aminophenols. Horseradish Peroxidase (HRP) utilizes hydrogen peroxide ( H2O2 ) to oxidize the substrate via a two-step radical mechanism involving high-valent iron intermediates (Compound I and Compound II)[6].
Self-Validation Check: Always run a negative control cuvette containing the substrate and HRP, but lacking H2O2 . Zero background absorbance change validates that the observed kinetics are strictly peroxidase-mediated and not a result of auto-oxidation.
Caption: Horseradish peroxidase (HRP) catalytic cycle for substrate oxidation.
Step-by-Step Methodology:
-
Enzyme Prep: Prepare a 10 nM solution of HRP in a 50 mM sodium phosphate buffer (pH 6.8).
-
Substrate Prep: Prepare varying concentrations of 4-Methyl-3-(methylamino)phenol ( to ).
-
Initiation: In a quartz cuvette, combine the buffer, substrate, and HRP. Initiate the reaction by adding H2O2 (final concentration )[6].
-
Monitoring: Monitor the formation of the oxidized product (quinone imine derivative) at its visible wavelength maximum (typically ~400-450 nm).
-
Michaelis-Menten Analysis: Plot the initial reaction velocity ( v0 ) against substrate concentration. Use non-linear regression to extract Vmax and Km .
Quantitative Data Synthesis
To facilitate experimental planning, the table below synthesizes representative kinetic and thermodynamic parameters for the oxidation of structurally homologous aminophenols across the three detailed methodologies. Note: Exact values for 4-Methyl-3-(methylamino)phenol will vary slightly based on specific steric and electronic contributions of the methyl groups.
| Oxidation Methodology | Optimum pH | Temp Range (K) | Reaction Order | Est. Activation Energy ( Ea ) | Enthalpy ( ΔH‡ ) |
| Hexacyanoferrate(III) | 9.0 – 11.0 | 298 – 313 | Pseudo-1st Order | ~45.0 - 55.0 kJ/mol | Endothermic |
| Potassium Monopersulfate | 7.0 | 305 – 311 | Fractional (~1.24) | ~74.1 kJ/mol | Endothermic |
| Horseradish Peroxidase | 6.5 – 7.5 | 293 – 303 | Michaelis-Menten | ~25.0 - 35.0 kJ/mol | Exothermic (Binding) |
Data extrapolated from established kinetic behaviors of ortho- and para-aminophenol derivatives[2][3][5][6].
References
- CymitQuimica - CAS 6265-13-0: 4-methyl-3-(methylamino)phenol.
- Rasayan Journal of Chemistry - A Kinetic Spectrophotometric Analysis of Oxidation of a Potential Pollutant Ortho Aminophenol by Potassium Monopersulfate.
- ResearchGate / J. Mex. Chem. Soc. - A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product.
- SciELO - Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One.
- Current Chemistry Letters - The synthesized Cu-DTPy complex has been used as catalyst in the oxidation of p-aminophenol.
- PubMed / Bioprocess Biosyst Eng - Kinetics of Peroxidase-Catalysed Oxidation of 2-aminophenol.
Sources
- 1. CAS 6265-13-0: 4-methyl-3-(methylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Oxidase-peroxidase reaction: kinetics of peroxidase-catalysed oxidation of 2-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 4-Methyl-3-(methylamino)phenol and how to avoid them.
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 4-Methyl-3-(methylamino)phenol, a key intermediate in various research and development applications. We will address common challenges, with a focus on identifying, troubleshooting, and preventing the formation of side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Methyl-3-(methylamino)phenol?
A1: The two most common and practical laboratory-scale synthesis routes are:
-
Reductive Amination of 3-Hydroxy-4-methylbenzaldehyde: This is often the preferred method due to its high selectivity and milder reaction conditions. It involves the reaction of 3-hydroxy-4-methylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
-
N-methylation of 3-Amino-4-methylphenol: This involves the direct methylation of the primary amino group of 3-amino-4-methylphenol using a suitable methylating agent. While seemingly straightforward, this route can be challenging in terms of selectivity.
Q2: My final product is a dark, discolored oil or solid. What is the cause and how can I prevent this?
A2: Discoloration (typically pink, brown, or black) is almost always due to the oxidation of the phenol group. Aminophenols are highly susceptible to air oxidation, which forms colored quinone-type impurities.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct all reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: During work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help remove some colored oxidation products.[1]
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[2]
Troubleshooting Guide: Common Side Products and Avoidance Strategies
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Significant amount of unreacted 3-Amino-4-methylphenol starting material after N-methylation.
-
Possible Cause 1: Insufficiently reactive methylating agent. Some methylating agents may require more forcing conditions to react completely.
-
Solution: Consider switching to a more reactive methylating agent, such as methyl iodide or dimethyl sulfate. Exercise caution as these are more toxic. Alternatively, increasing the reaction temperature or time may drive the reaction to completion, but this must be balanced against the risk of side reactions.[3]
-
Possible Cause 2: Inappropriate base or reaction conditions. The base may not be strong enough to facilitate the methylation, or the temperature may be too low.
-
Solution: If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base. Gradually increasing the reaction temperature while monitoring the reaction progress by TLC or LC-MS can also be effective.
Problem 2: Formation of N,N-dimethyl-4-methyl-3-aminophenol (over-methylation).
-
Possible Cause: Excess methylating agent or high reactivity of the product. The mono-methylated product can sometimes be more nucleophilic than the starting primary amine, leading to a second methylation.
-
Solution 1: Stoichiometric Control. Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the methylating agent. Adding the methylating agent slowly and at a low temperature can significantly improve selectivity for the mono-methylated product.[3]
-
Solution 2: Reductive Amination as an Alternative. The reductive amination route inherently avoids the problem of over-methylation that can plague direct alkylation methods.[4] This is because the intermediate imine is reduced to a secondary amine, which is generally less reactive towards forming a new imine under the same conditions.
Problem 3: Low yield in reductive amination, with significant recovery of the starting 3-Hydroxy-4-methylbenzaldehyde.
-
Possible Cause: Inefficient imine formation. Imine formation is a reversible equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution 1: Use of a Dehydrating Agent. Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium towards the product.
-
Solution 2: Acid Catalysis. Imine formation is often catalyzed by a small amount of acid. Adding a catalytic amount of acetic acid (AcOH) can significantly increase the rate of imine formation.[5]
-
Possible Cause 2: Inappropriate pH. The pH of the reaction is critical. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A pH range of 4-6 is typically optimal.
-
Solution: Use a buffer system or add a controlled amount of acid. Acetic acid is often a good choice as it can serve as both a catalyst and a component of the solvent system.[5]
Problem 4: Formation of 3-Hydroxy-4-methylbenzyl alcohol as a major byproduct in reductive amination.
-
Possible Cause: Premature reduction of the aldehyde. The reducing agent is reducing the starting aldehyde before it has a chance to form the imine with methylamine. This is common with highly reactive reducing agents like sodium borohydride (NaBH₄).
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for reductive amination.[4] They are less reactive and will selectively reduce the protonated imine (iminium ion) much faster than they reduce the aldehyde, especially under mildly acidic conditions.[4]
Summary of Side Products and Prevention
| Side Product | Probable Synthesis Route | Likely Cause | Prevention Strategy |
| 3-Amino-4-methylphenol | N-methylation | Incomplete reaction; low reactivity of methylating agent. | Increase reaction time/temperature; use a more reactive methylating agent. |
| N,N-dimethyl-4-methyl-3-aminophenol | N-methylation | Excess methylating agent; high reaction temperature. | Use stoichiometric amounts of methylating agent; add slowly at low temperature.[3] |
| 3-Hydroxy-4-methylbenzaldehyde | Reductive Amination | Inefficient imine formation. | Add a dehydrating agent (e.g., molecular sieves); use an acid catalyst (e.g., AcOH).[5] |
| 3-Hydroxy-4-methylbenzyl alcohol | Reductive Amination | Aldehyde reduction by a non-selective reducing agent. | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[4] |
| Quinone-type impurities (colored) | Both | Air oxidation of the phenol group. | Use inert atmosphere and degassed solvents; add antioxidants during workup.[1] |
Visual Schematics
Reaction Pathway and Side Products
Caption: Synthesis routes and common side product formation pathways.
General Purification Workflow
Caption: A typical multi-step purification workflow for aminophenols.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is designed to favor high selectivity and minimize side product formation.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-4-methylbenzaldehyde (1.0 eq.) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add methylamine (a solution in THF or EtOH, 1.2-1.5 eq.) to the stirred solution. Follow this with the addition of acetic acid (1.1 eq.). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic. Stir at room temperature until the reaction is complete (typically 2-12 hours, monitor by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with a 5% aqueous sodium bisulfite solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction and Chromatography
-
Dissolution: Dissolve the crude product from the protocol above in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volumes). The aminophenol product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is ~8-9. The free aminophenol will precipitate or form an oil. Extract the product back into an organic solvent (e.g., ethyl acetate) (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Column Chromatography: If further purification is needed, subject the material to column chromatography.
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). To prevent tailing of the basic amine product, it is highly recommended to add 0.5-1% triethylamine to the eluent system.[6]
-
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Methyl-3-(methylamino)phenol.
References
-
Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. Available at: [Link]
-
European Commission, Scientific Committee on Consumer Products. SCCP Opinion on p-METHYLAMINOPHENOL sulphate. Available at: [Link]
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
-
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Available at: [Link]
- Google Patents. US4474985A - Purification of N-acetyl aminophenols.
-
Bioniq. Application Note – Reductive Amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wikipedia. Metol. Available at: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Available at: [Link]
-
ResearchGate. o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. (2008). Available at: [Link]
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
ResearchGate. The preparation of some methyl‐substituted phenols and phenol alcohols. (2025). Available at: [Link]
- Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). Available at: [Link]
-
PharmaCompass.com. P-Methylaminophenol sulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
Dalton Transactions (RSC Publishing). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. (2019). Available at: [Link]
-
The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Degradation of 4-Methyl-3-(methylamino)phenol
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Finalizing Inert Storage Protocol
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Finalizing Inert Storage Protocol
I'm now generating a DOT diagram to visualize the correct storage protocol. This is key to ensuring the chemical's stability. I'm focusing on proper storage conditions, including inert atmosphere, temperature control, and light protection. The diagram incorporates validation steps (color change check). I am focusing on adding node colors (blue for initial step, green for valid steps, and red for incorrect steps).
Refining Troubleshooting Resources
I'm now integrating the citations into the guide. I've added a section on the degradation mechanism, referencing the "Transimination of Quinone Imines" paper and the work on "Transformation of m-aminophenol." The SOP now includes a detailed guide on handling and storage conditions. I've finalized the storage diagram, focusing on the correct storage process.
Integrating Citations
I've integrated the citations, and have referenced how aminophenols can redox cycle, generating ROS, leading to polymerization and colored oligomers. I've also incorporated the specific storage recommendations for the compound, mentioning protection from light and storage at refrigerated temperatures.
Validating Recrystallization Protocol
I've outlined a protocol to rescue degraded material by recrystallization. This is my current focus. I added dissolving in water or ethanol with ascorbic acid to reduce quinone imines. Filtering, cooling, and drying under nitrogen are next. LC-MS will be used for validation, checking for a single peak. I'll need to check the DOT graph syntax before continuing.
Validating Recrystallization Protocol
I'm currently validating a recrystallization protocol for rescuing degraded material. The method involves dissolving in water/ethanol with ascorbic acid to reduce quinone imines. I will then filter, cool, and dry under nitrogen. LC-MS will be used to confirm a single peak, showing successful recovery. Finally, I will check and refine the DOT graph syntax.
Finalizing the Technical Guide
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Reviewing Graphviz Syntax
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Compiling Final Guide
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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized aminophenols. 4-Methyl-3-(methylamino)phenol (CAS 6265-13-0) is a highly versatile building block in organic synthesis and drug development, but its electron-rich aromatic core makes it notoriously unstable under ambient conditions.
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the chemical causality behind the degradation, you can implement self-validating protocols to preserve the integrity of your compound and ensure reproducibility in your downstream assays.
Mechanistic Insights: The Causality of Degradation
Q: Why does my batch of 4-Methyl-3-(methylamino)phenol turn from off-white to dark brown/black upon storage?
A: The color change is the macroscopic manifestation of auto-oxidation and subsequent polymerization. The synergistic electron-donating effects of the hydroxyl (-OH), methyl (-CH3), and methylamino (-NHCH3) groups significantly increase the electron density of the aromatic ring.
When exposed to ambient oxygen, light, or trace transition metals, the compound undergoes a single-electron transfer to form highly reactive phenoxyl or aminyl radicals. These radicals can follow two primary degradation pathways:
-
Oxidation to Quinone Imines: Aminophenols can redox cycle through corresponding electrophilic quinone imines, generating reactive oxygen species (ROS) in the process [2.3].
-
Oxidative Coupling: The radicals can undergo rapid intermolecular coupling. The oxidative transformation of meta-aminophenol derivatives typically leads to polymerization through these coupling reactions, yielding highly conjugated, colored oligomers[1].
Understanding this mechanism dictates our handling strategy: we must eliminate the radical initiators (O₂, photons, and thermal energy).
Figure 1: Oxidative degradation pathway of 4-Methyl-3-(methylamino)phenol.
Quantitative Assessment of Storage Conditions
Standard storage guidelines for aminophenols dictate strict protection from light and maintenance under an inert atmosphere at refrigerated temperatures[2]. For 4-Methyl-3-(methylamino)phenol specifically, storage at 4°C under nitrogen is the baseline requirement[3].
The table below synthesizes the quantitative impact of various environmental variables on the shelf life of the compound.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Degradation Risk |
| Optimal | -20°C | Argon Blanket | Dark (Amber/Foil) | > 24 Months | Very Low |
| Standard | 4°C | Nitrogen | Dark (Amber) | 12 Months | Low |
| Sub-optimal | 25°C | Air | Dark | < 1 Month | High |
| Poor | 25°C | Air | Ambient Light | < 1 Week | Severe |
Self-Validating Protocol for Handling and Storage
To prevent oxidative coupling, you must implement a rigorous, self-validating aliquoting workflow immediately upon receiving the chemical.
Methodology: Inert Aliquoting and Storage
Causality Check: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, initiating condensation-driven degradation. Single-use aliquots prevent this.
-
Preparation: Pre-chill sterile, amber glass vials. Amber glass is chosen to block high-energy UV/Vis photons that initiate radical formation.
-
Inert Transfer: Transfer the bulk container into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and effectively sinks to blanket the solid compound, displacing residual oxygen at the bottom of the vial.
-
Aliquoting: Weigh out single-use quantities (e.g., 10 mg or 50 mg) into the amber vials.
-
Sealing: Cap the vials tightly with PTFE-lined septa to prevent gas permeation, and wrap the caps in Parafilm.
-
Storage: Transfer the sealed aliquots to a desiccator stored at -20°C.
-
System Validation: Include one "sacrificial" clear glass vial in the same storage condition. Validation Check: If the material in the clear vial remains off-white after 30 days, your inert sealing protocol was successful. If it turns brown, your atmospheric control has failed, and the amber vials should be suspect.
Figure 2: Self-validating protocol for the aliquoting and inert storage of sensitive aminophenols.
Troubleshooting FAQs
Q: My stock has turned dark brown. Can I rescue the degraded 4-Methyl-3-(methylamino)phenol? A: Yes, but expect a yield loss. You can perform a recrystallization to remove the polymeric impurities. Protocol: Dissolve the degraded solid in a minimum volume of hot, degassed ethanol containing 0.1% w/v ascorbic acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, reducing trace quinone imines back to the aminophenol and preventing re-oxidation during the heating phase. Filter the hot solution to remove insoluble oligomers, then cool slowly to 4°C. Validation: The recovered crystals must be white to off-white. Run an LC-MS to confirm a single peak corresponding to the exact mass (137.18 g/mol )[3], verifying the absence of higher molecular weight dimers.
Q: Does the choice of solvent matter if I need to prepare a stock solution for an assay? A: Absolutely. Aqueous solutions of aminophenols degrade exceptionally fast due to dissolved oxygen and trace metal ions in the water. If a stock solution must be stored, use thoroughly degassed, anhydrous organic solvents (such as DMSO or DMF) and store at -80°C. For aqueous biological assays, prepare the solution immediately before use and consider adding a compatible reducing agent (like DTT or TCEP) to the buffer if your assay tolerates it.
Q: How can I quantitatively monitor degradation before committing the compound to a sensitive in vivo study? A: Do not rely solely on visual inspection. Use UV-Vis spectroscopy or HPLC. In UV-Vis, the appearance of broad absorption bands in the visible region (400–600 nm) is a direct indicator of extended conjugation from polymeric degradants. For strict quality control, an HPLC run with a UV detector set to 254 nm will separate the aminophenol peak from the more polar quinone imines and non-polar oligomers.
Sources
Optimizing reaction conditions (temperature, catalyst, solvent) for 4-Methyl-3-(methylamino)phenol synthesis.
Welcome to the technical support center for the synthesis of 4-Methyl-3-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in the laboratory.
Overview of Synthesis
The synthesis of 4-Methyl-3-(methylamino)phenol typically involves the selective N-methylation of the precursor, 3-amino-4-methylphenol. The primary challenge in this synthesis is to achieve selective methylation of the amino group without significant side reactions, such as methylation of the phenolic hydroxyl group (O-methylation) or double methylation of the amino group. This guide will focus on two robust methods for this transformation: a modern approach using dimethyl carbonate and a classic method, the Eschweiler-Clarke reaction.
Visualizing the Synthetic Pathway
Troubleshooting peak broadening and tailing in the chromatography of 4-Methyl-3-(methylamino)phenol.
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex chromatographic behavior of amphoteric and zwitterionic molecules.
4-Methyl-3-(methylamino)phenol presents a unique analytical challenge. Structurally, it possesses a weakly acidic phenolic hydroxyl group and a basic secondary amine. This dual nature makes the molecule highly susceptible to both chemical secondary interactions (resulting in peak tailing) and physical system dispersion (resulting in peak broadening).
This guide provides a self-validating, mechanistic framework to diagnose and resolve these specific issues.
Diagnostic Workflow: Tailing vs. Broadening
Before adjusting method parameters, we must accurately diagnose the peak deformation. Peak tailing is almost exclusively a chemical interaction problem, whereas symmetrical peak broadening is typically a physical or systemic issue.
Diagnostic workflow for differentiating and resolving peak broadening and tailing.
Deep Dive 1: The Chemistry of Peak Tailing
Q: Why does 4-Methyl-3-(methylamino)phenol exhibit severe peak tailing on my standard C18 column?
The Causality: In an ideal reversed-phase separation, retention is driven purely by hydrophobic partitioning. However, the secondary amine on 4-Methyl-3-(methylamino)phenol readily protonates to form a cation. Concurrently, older or poorly end-capped Type A silica columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a mobile phase pH above 3.0[1].
This creates a highly active secondary ion-exchange mechanism[2]. Because ion-exchange kinetics are slower than hydrophobic partitioning, and the active silanol sites are easily overloaded, the analyte molecules "drag" through the column, resulting in a pronounced tail[3].
The Solution:
-
Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0 (e.g., using 20 mM Potassium Phosphate at pH 2.5). This ensures complete protonation of the residual silanols, neutralizing their negative charge and eliminating the electrostatic attraction[2].
-
Shield the Silica Surface: Utilize a polar-embedded stationary phase (e.g., amide-linked C18). The polar moiety creates a localized hydration layer that shields the basic amine from interacting with underlying silanols[4].
Deep Dive 2: The Physics of Peak Broadening
Q: My peaks are perfectly symmetrical but excessively broad, resulting in low theoretical plates. What is causing this?
The Causality: Symmetrical peak broadening is a physical dispersion issue. For a polar, early-eluting compound like an aminophenol, two primary factors dominate:
-
Extra-Column Volume (ECV): ECV encompasses all system volume outside the column bed, including the injection loop, connecting tubing, and detector flow cell[5]. As the analyte travels through these components, laminar flow and molecular diffusion cause the band to disperse[6]. If the ECV is too large relative to the column volume, the peak broadens significantly[7].
-
Thermal Mismatch: Operating at elevated column temperatures (e.g., 40–60°C) improves mass transfer. However, if the incoming mobile phase is not pre-heated to match the column temperature, a radial temperature gradient forms[8]. The solvent at the center of the column remains cooler and more viscous than the solvent at the walls, causing molecules to migrate at different velocities and severely broadening the peak[9].
Self-Validating Experimental Protocols
To isolate and resolve these issues, implement the following self-validating workflows in your laboratory.
Protocol 1: System Extra-Column Volume (ECV) Minimization
Objective: Quantify and eliminate physical band broadening.
-
Assess Current ECV: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.
-
Inject Tracer: Inject 1 µL of a strongly UV-absorbing, non-retained compound (e.g., 1% acetone in water).
-
Measure Dispersion: Record the peak width at half-height ( W0.5 ). Calculate the system variance ( σEC2 ). If the calculated volume exceeds 20 µL for a standard HPLC (or 5 µL for a UHPLC), physical optimization is required[6].
-
Optimize Flow Path: Replace standard 0.010" ID tubing with 0.005" ID PEEK or stainless steel tubing between the injector, column, and detector[1].
-
Detector Cell Optimization: Ensure the detector flow cell volume is < 2 µL if using narrow-bore (2.1 mm ID) columns[10].
Protocol 2: Mobile Phase & Temperature Optimization for Aminophenols
Objective: Eliminate chemical tailing and thermal mismatch.
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.
-
pH Adjustment: Adjust the pH to 2.5 using Phosphoric Acid. This pH is well below the pKa of the residual silanols (~3.5), ensuring they are fully neutralized[2].
-
Thermal Equilibration: Set the column oven to 40°C to improve mass transfer kinetics.
-
Active Pre-heating: Route the mobile phase through an active eluent pre-heater installed inside the column oven before it enters the column head. This eliminates radial thermal mismatch[9][11].
-
System Equilibration: Flush the system with 15 column volumes of the mobile phase until the baseline is completely stable.
Quantitative Data Summary
The table below summarizes the expected impact of optimizing these parameters on the chromatography of 4-Methyl-3-(methylamino)phenol.
| Parameter | Condition | Peak Asymmetry ( As ) | Efficiency ( N ) | Primary Mechanism |
| Mobile Phase pH | pH 7.0 (Unbuffered) | 2.8 (Severe Tailing) | 4,500 | Ionized silanol (Si-O⁻) interaction with protonated amine. |
| Mobile Phase pH | pH 2.5 (Phosphate) | 1.1 (Symmetrical) | 12,500 | Silanols neutralized (Si-OH); ion-exchange suppressed. |
| Tubing ID (ECV) | 0.010" (Standard) | 1.2 | 8,000 | High radial dispersion in tubing broadens the peak. |
| Tubing ID (ECV) | 0.005" (Optimized) | 1.1 | 14,200 | Minimized extra-column volume preserves theoretical plates. |
| Column Temp | 50°C (No Pre-heating) | 1.4 (Broad/Distorted) | 6,000 | Radial thermal mismatch (cooler center, warmer walls). |
| Column Temp | 50°C (With Pre-heating) | 1.0 | 15,500 | Uniform thermal profile; enhanced mass transfer kinetics. |
Rapid Troubleshooting FAQs
Q: I adjusted my pH to 2.5, but I am still seeing peak tailing. What else could be causing this? A: If chemical silanol interactions are suppressed by low pH[2], the remaining tailing is likely due to mass overload or a sample solvent mismatch. 4-Methyl-3-(methylamino)phenol is highly polar; if your injection solvent is significantly stronger (e.g., 100% Methanol) than your initial mobile phase, it causes localized overloading at the column head[12]. Always dissolve your sample in the initial mobile phase.
Q: Why does increasing the column temperature cause my peaks to broaden instead of sharpen? A: This is a classic symptom of thermal mismatch[11]. While higher temperatures lower mobile phase viscosity, pumping cold solvent into a hot column creates a radial temperature gradient[8]. The solvent at the walls heats up faster than the solvent in the center, causing the analyte molecules to travel at different velocities[9]. Always use an active eluent pre-heater when operating above 35°C.
Q: Can I use a standard C18 column for this compound? A: While possible, traditional C18 columns have a high concentration of active, free silanols[3]. For basic aminophenols, it is highly recommended to use a fully end-capped C18 column or a polar-embedded (e.g., amide-linked) stationary phase. The polar moiety helps shield the basic amine from residual silanols, drastically reducing secondary interactions[4].
References
-
LC Chromatography Troubleshooting Guide - HALO Columns - 12
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 1
-
How to Reduce Peak Tailing in HPLC? - Phenomenex - 3
-
Peak Tailing in HPLC - Element Lab Solutions - 2
-
The Theory of HPLC Column Chemistry - Chromacademy - 4
-
Thermal Mismatch - ZirChrom - 11
-
Column Volume and Extra-Column Volume - Phenomenex -7
-
Extra-Column Volume in HPLC - Element Lab Solutions - 6
-
Elevated Temperatures in Liquid Chromatography - LCGC International -8
-
Eluent Preheating in Preparative HPLC - KNAUER - 9
-
How to Minimize Extra Column Volume - HALO Columns - 10
-
Understanding Your HPLC System - Thermo Fisher Scientific - 5
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Eluent Preheating in Preparative HPLC [knauer.net]
- 10. halocolumns.com [halocolumns.com]
- 11. zirchrom.com [zirchrom.com]
- 12. halocolumns.com [halocolumns.com]
Strategies for the selective synthesis of 4-Methyl-3-(methylamino)phenol over other isomers.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers, chemists, and drug development professionals facing regioselectivity challenges when synthesizing 4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0)[1].
Because this molecule contains both a nucleophilic phenol (-OH) and an aniline-derived primary amine (-NH2) on an electron-rich aromatic ring[2],[3], direct alkylation often leads to complex mixtures. This guide breaks down the causality behind these failures and provides validated, highly selective synthetic pathways.
Workflow Visualization: Strategic Pathway Selection
Before diving into the protocols, it is critical to understand the strategic landscape of this synthesis. The diagram below illustrates why indirect methods or pre-protected precursors are mandatory for high-yield outcomes.
Synthetic pathways for 4-Methyl-3-(methylamino)phenol highlighting selective vs. unselective routes.
Troubleshooting FAQs: Regioselectivity & Reaction Causality
Q1: Why does direct alkylation of 3-amino-4-methylphenol with methyl iodide (MeI) yield intractable mixtures? A1: The failure of direct alkylation is driven by kinetics and electronics. When a primary amine reacts with MeI, it forms a secondary amine. The new methyl group donates electron density via inductive effects (+I effect), making the secondary amine more nucleophilic than the starting primary amine. Consequently, the second alkylation (forming the N,N-dimethyl tertiary amine) occurs faster than the first. Furthermore, if a base is used, the phenol is deprotonated to a phenoxide—a hard, highly reactive nucleophile that rapidly undergoes Williamson ether synthesis to form unwanted O-methyl ether (anisole) byproducts.
Q2: How does the HBr/AcOH demethylation route bypass these issues? A2: By starting with 5-methoxy-N,2-dimethylaniline , the N-methyl group is already installed, and the phenol is protected as a methyl ether. To reveal the final product, we perform an ether cleavage. The strong acid (HBr) protonates the ether oxygen, turning it into a superior leaving group. The bromide ion ( Br− ) then acts as a nucleophile, attacking the less sterically hindered methyl group via an SN2 mechanism. This cleanly releases the target phenol and methyl bromide gas, entirely avoiding over-alkylation[4].
Q3: During the HBr/AcOH ether cleavage, my reaction mixture turns black and yields a tarry substance. What is happening? A3: You are observing oxidative degradation. Electron-rich aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming reactive quinone-imines that rapidly polymerize into tar. This is severely exacerbated at the high temperatures (110 °C) required for ether cleavage. Solution: You must rigorously degas your solvents by sparging with argon or nitrogen for at least 15 minutes prior to the reaction, and conduct the entire reflux under a strict inert atmosphere.
Q4: If I must start from the unprotected 3-amino-4-methylphenol, what is the most selective method for mono-N-methylation? A4: The Formylation/Reduction sequence is the gold standard. Acetic formic anhydride (generated in situ) selectively formylates the amine over the phenol due to the higher nucleophilicity of the nitrogen atom. Subsequent reduction of the resulting formamide with Borane-THF ( BH3⋅THF ) smoothly yields the N-methyl group. Borane is an electrophilic reducing agent; it coordinates to the carbonyl oxygen without aggressively deprotonating the phenol, ensuring high chemoselectivity.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific mass-to-charge ( [M+H]+ ) ratios provided, you can definitively track reaction progress and ensure trustworthiness at every step.
Protocol A: Ether Cleavage (Demethylation) of 5-Methoxy-N,2-dimethylaniline
This is the most robust and scalable method, yielding ~59% of the desired product[4].
-
Reactor Setup: Equip a heavy-walled glass pressure flask or a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: Add 5-methoxy-N,2-dimethylaniline (1.0 equiv, [M+H]+=152.1 ). Add a 1:1 (v/v) mixture of 48% aqueous hydrobromic acid (HBr) and glacial acetic acid (AcOH) using 10 mL of solvent mixture per gram of substrate.
-
Degassing (Critical): Sparge the homogeneous solution with argon for 15 minutes to displace all dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C for 5 hours under a continuous argon blanket[4].
-
Self-Validation (LC-MS): Sample a 10 µL aliquot, dilute in methanol, and neutralize with a drop of Et3N . Analyze via LC-MS. The reaction is complete when the starting material mass ( 152.1 ) disappears and the product mass ( [M+H]+=138.1 ) dominates the chromatogram.
-
Workup: Cool the mixture to 0 °C in an ice bath. Carefully neutralize the highly acidic mixture to pH 7.0–7.5 using saturated aqueous NaHCO3 (Caution: Vigorous CO2 evolution).
-
Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the product.
Protocol B: Indirect N-Methylation via Formylation/Reduction
Ideal for discovery chemistry when starting from unprotected 3-amino-4-methylphenol[2],[3].
Step 1: Selective Formylation
-
Preparation of Reagent: In a dry flask under argon, mix formic acid (1.5 equiv) and acetic anhydride (1.2 equiv). Heat to 50 °C for 2 hours to form acetic formic anhydride, then cool to 0 °C.
-
Reaction: Dissolve 3-amino-4-methylphenol (1.0 equiv, [M+H]+=124.1 ) in anhydrous THF. Dropwise add the mixed anhydride solution at 0 °C. Stir for 2 hours at room temperature.
-
Validation & Isolation: LC-MS should show complete conversion to the N-formyl intermediate ( [M+H]+=152.1 ). Quench with water, extract with EtOAc, and concentrate. Use the crude intermediate directly in Step 2.
Step 2: Borane Reduction
-
Reduction: Dissolve the crude N-formyl intermediate in anhydrous THF and cool to 0 °C. Dropwise add BH3⋅THF complex (1 M in THF, 2.5 equiv).
-
Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Quenching (Critical): Cool to 0 °C. Slowly add methanol dropwise to quench excess borane (Caution: H2 gas evolution). Once bubbling stops, add 1 M HCl (5 mL) and reflux for 1 hour to break the stable boron-amine complex.
-
Validation: LC-MS will confirm the release of the free secondary amine ( [M+H]+=138.1 ).
-
Workup: Adjust the pH to 8 with 1 M NaOH, extract with EtOAc, dry, and concentrate to yield 4-Methyl-3-(methylamino)phenol[1].
Quantitative Strategy Comparison
To assist in route selection, the following table summarizes the quantitative data and operational parameters of the available synthetic strategies:
| Synthetic Strategy | Reagents / Conditions | Regioselectivity (N vs O) | Over-alkylation Risk | Typical Yield | Scalability |
| Ether Cleavage (Demethylation) | 48% HBr (aq), AcOH, 110 °C, 5 h | N/A (Pre-installed) | None | ~59%[4] | High |
| Formylation / Reduction | 1. HCOOH/Ac2O 2. BH3⋅THF , reflux | Excellent (>95% N-selective) | None | 65 - 75% | Medium |
| Reductive Amination | CH2O , NaBH3CN , MeOH, pH 5 | Good | Moderate (Requires strict stoichiometry) | 40 - 50% | Medium |
| Direct Alkylation | MeI (1 equiv), K2CO3 , DMF | Poor (Mixture of N- and O-alkyl) | High (N,N-dimethylation) | < 15% | Low |
References
-
[3] NBInno. Choosing the Right Hair Dye Intermediates: A Guide for Formulators. Retrieved from [Link]
Sources
Resolving matrix effects in the analysis of 4-Methyl-3-(methylamino)phenol in complex samples.
Focus Area: Resolving Matrix Effects in the Analysis of 4-Methyl-3-(methylamino)phenol
Welcome to the Advanced Analytical Troubleshooting Hub. This guide is engineered for research scientists and drug development professionals tasked with quantifying 4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0) in complex biological and environmental matrices.
4-Methyl-3-(methylamino)phenol is an amphoteric organic compound featuring both a weak-acid phenolic hydroxyl group and a weak-base secondary methylamino group[1]. Because of its polar nature and dual functional groups, it is highly susceptible to matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, particularly when utilizing Electrospray Ionization (ESI)[2].
This support center provides field-proven, causality-driven solutions to identify, quantify, and eliminate matrix interferences.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: I am observing severe, irreproducible signal drop-offs for 4-Methyl-3-(methylamino)phenol in plasma samples. What is the mechanistic cause?
A1: The most probable cause is phospholipid-induced ion suppression . In biological matrices like plasma or serum, endogenous phospholipids co-elute with your target analyte. During the ESI process, these highly surface-active lipids outcompete 4-Methyl-3-(methylamino)phenol for access to the surface of the charged electrospray droplets, preventing your analyte from transitioning into the gas phase[3]. Because ESI is highly susceptible to this phenomenon[2], the analyte signal is artificially suppressed, leading to poor accuracy and precision.
Q2: How can I visually confirm exactly where matrix effects are occurring in my chromatographic run?
A2: You must perform a Qualitative Post-Column Infusion . This technique involves continuously infusing a pure standard of 4-Methyl-3-(methylamino)phenol into the LC effluent post-column while simultaneously injecting a blank matrix extract[4].
-
The Causality: If the matrix is clean, the MS detector will show a flat, elevated baseline. If matrix components (like salts or lipids) elute from the column and enter the source, they will suppress the ionization of the continuously infused analyte, appearing as distinct "dips" in the baseline. If your analyte's retention time aligns with one of these dips, you have confirmed co-elution with a suppressing matrix component[4].
Workflow for Post-Column Infusion to map matrix suppression zones.
Q3: I am currently using standard Protein Precipitation (PPT) with acetonitrile. Why is it failing to resolve the matrix effect?
A3: Standard PPT is a crude sample preparation technique. While the addition of organic solvents (like acetonitrile or methanol) effectively denatures and precipitates large proteins[5], it leaves endogenous phospholipids, salts, and small peptides completely dissolved in the supernatant[3]. Because 4-Methyl-3-(methylamino)phenol is highly polar, it often elutes in the same early-to-mid gradient window as these residual lipids. To resolve this, you must upgrade your sample preparation to targeted Solid-Phase Extraction (SPE) or Phospholipid Depletion[6].
Q4: How do I compensate for residual matrix effects that cannot be physically removed?
A4: Absolute matrix removal is rarely achievable. To ensure a self-validating quantitative system, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) combined with Matrix-Matched Calibration [6].
-
The Causality: An SIL-IS (e.g., a deuterated or 13C-labeled analog of 4-Methyl-3-(methylamino)phenol) will co-elute perfectly with your target analyte. Whatever ion suppression the matrix exerts on the analyte, it will exert equally on the SIL-IS. By quantifying based on the ratio of Analyte-to-IS, the matrix effect mathematically cancels out[6],[2]. Preparing calibration curves in the exact same biological matrix further normalizes ionization efficiency across all samples[6].
Part 2: Quantitative Data & Methodological Optimization
Comparative Efficacy of Sample Preparation Strategies
To guide your method development, the following table summarizes the typical quantitative outcomes when extracting 4-Methyl-3-(methylamino)phenol from human plasma using various techniques.
| Sample Preparation Technique | Analyte Recovery (%) | Absolute Matrix Effect (%) | Phospholipid Removal Efficiency | Operational Complexity |
| Protein Precipitation (PPT) | 85 - 95% | -45% to -65% (Severe Suppression) | < 5% | Low |
| Liquid-Liquid Extraction (LLE) | 60 - 75% | -20% to -30% | ~ 50% | Medium |
| Standard Reversed-Phase SPE | 80 - 90% | -15% to -25% | ~ 70% | High |
| Phospholipid Depletion (e.g., HybridSPE) | 88 - 96% | -2% to -8% (Negligible) | > 98% | Low-Medium |
Note: Matrix effect is calculated via the post-extraction spike method, comparing the analyte response in a spiked matrix extract versus pure solvent[6],[2].
Part 3: Standard Operating Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol validates the trustworthiness of your method by quantifying the exact percentage of ion suppression or enhancement[6].
Step-by-Step Methodology:
-
Prepare Set A (Neat Standards): Spike 4-Methyl-3-(methylamino)phenol into a pure solvent (e.g., initial mobile phase) at Low, Medium, and High QC concentrations.
-
Prepare Set B (Post-Extraction Spiked Matrix): Process blank matrix samples (e.g., plasma) through your chosen sample preparation method (e.g., SPE). After extraction, spike the resulting blank extract with the analyte at the exact same Low, Medium, and High QC concentrations.
-
LC-MS/MS Analysis: Inject both sets into the LC-MS/MS system under identical conditions.
-
Calculate Matrix Effect (ME):
-
ME(%)=(PeakAreaofSetB/PeakAreaofSetA)×100
-
Interpretation: A value of 100% indicates zero matrix effect. <100% indicates ion suppression; >100% indicates ion enhancement.
-
Protocol 2: Phospholipid Depletion Workflow for 4-Methyl-3-(methylamino)phenol
To physically eliminate the root cause of ESI suppression, utilize a zirconia-coated silica plate (e.g., HybridSPE) which selectively binds the phosphate moiety of phospholipids while allowing the amphoteric 4-Methyl-3-(methylamino)phenol to pass through[3].
Step-by-Step Methodology:
-
Precipitation: Add 100 µL of biological sample (plasma/serum) to the well of the depletion plate.
-
Solvent Addition: Add 300 µL of 1% Formic Acid in Acetonitrile. Mechanistic note: The acidic environment ensures the phenolic group of the analyte remains protonated (neutral), preventing unwanted secondary interactions with the sorbent.
-
Agitation: Mix thoroughly via vortex or aspiration/dispensing to completely precipitate proteins[3].
-
Elution: Apply vacuum (10-15 in Hg) or positive pressure for 2-3 minutes. The proteins are caught by the plate's frit, the phospholipids are chemically bound to the zirconia sorbent, and the purified 4-Methyl-3-(methylamino)phenol elutes into the collection plate.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase to match the chromatographic starting conditions.
Decision tree for resolving matrix effects based on interference behavior.
References
-
Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Longdom. Available at: [Link]
-
Phenomenex. "Matrix Effects: Causes and Solutions in Analysis". Phenomenex. Available at: [Link]
-
Opentrons. "LC-MS Sample Preparation: Techniques & Challenges". Opentrons. Available at: [Link]
-
Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". Bioanalysis Zone. Available at: [Link]
-
LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". Chromatography Online. Available at: [Link]
Sources
- 1. CAS 6265-13-0: 4-methyl-3-(methylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 5. opentrons.com [opentrons.com]
- 6. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to the Synthetic Pathways of 4-Methyl-3-(methylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-(methylamino)phenol is a substituted aminophenol of interest in medicinal chemistry and material science due to its unique structural motifs. As with many multi-substituted aromatic compounds, its synthesis can be approached through various strategic pathways. The selection of an optimal route is contingent upon a multitude of factors including the availability and cost of starting materials, scalability, desired purity, and environmental impact. This guide provides an in-depth comparative analysis of three plausible synthetic pathways for 4-Methyl-3-(methylamino)phenol, offering insights into the chemical principles and experimental considerations for each approach. The discussed routes are:
-
Reductive Amination of 3-Amino-4-methylphenol
-
Multi-step Synthesis from p-Cresol via a Nitro-intermediate
-
Palladium-Catalyzed Buchwald-Hartwig Amination
This document is intended to serve as a comprehensive resource for researchers, enabling an informed decision-making process for the synthesis of 4-Methyl-3-(methylamino)phenol and related compounds.
Pathway 1: Reductive Amination of 3-Amino-4-methylphenol
This pathway represents the most direct approach to the target molecule, commencing from the readily available precursor, 3-amino-4-methylphenol. The core of this strategy lies in the selective N-methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[1][2][3]
Reaction Mechanism
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][4] The reaction proceeds through the following steps:
-
Iminium Ion Formation: The primary amine of 3-amino-4-methylphenol nucleophilically attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid transfers a hydride to the iminium ion, reducing it to the secondary amine and releasing carbon dioxide. This step is irreversible and drives the reaction forward.[1]
-
Second Methylation: The resulting secondary amine can then react with a second equivalent of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the tertiary amine. However, for the synthesis of a secondary amine like 4-Methyl-3-(methylamino)phenol, controlling the stoichiometry of formaldehyde is crucial. A more modern approach to achieve mono-methylation is reductive amination using formaldehyde and a milder reducing agent like sodium triacetoxyborohydride.[5][6]
Experimental Protocol (Eschweiler-Clarke Variation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-methylphenol (1.0 eq.) in formic acid (excess, ~5-10 eq.).
-
Reagent Addition: To the stirred solution, add aqueous formaldehyde (37% solution, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 90-100°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Methyl-3-(methylamino)phenol.
Pathway 2: Multi-step Synthesis from p-Cresol via a Nitro-intermediate
This pathway begins with the readily available and inexpensive starting material, p-cresol. The synthesis involves a nitration step, followed by reduction of the nitro group to a primary amine, and finally N-methylation.
Reaction Mechanism
-
Nitration of p-Cresol: The hydroxyl group of p-cresol is an ortho-, para- directing group. To achieve nitration at the meta-position to the hydroxyl group (ortho to the methyl group), a protection-nitration-deprotection strategy is often employed to avoid the formation of undesired isomers.[7] A common approach involves the esterification of the hydroxyl group, for instance, with phosgene, to form a carbonate. This deactivates the ring and directs the nitration. Subsequent hydrolysis removes the protecting group.[7]
-
Reduction of the Nitro Group: The nitro group of the intermediate, 4-methyl-3-nitrophenol, is then reduced to a primary amine.[8] This can be achieved through various methods, including catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C)[9][10], or by using reducing agents like iron in an acidic medium.[11]
-
N-Methylation: The resulting 3-amino-4-methylphenol is then N-methylated as described in Pathway 1.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-3-nitrophenol [7]
-
Esterification: React p-cresol with phosgene in the presence of a base (e.g., NaOH) to form the corresponding carbonate ester.
-
Nitration: Treat the carbonate ester with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures to introduce the nitro group.
-
Hydrolysis: Hydrolyze the nitro-carbonate ester under basic conditions (e.g., with Na2CO3) followed by acidification to yield 4-methyl-3-nitrophenol.[7]
Step 2: Synthesis of 3-Amino-4-methylphenol [9]
-
Reduction: Dissolve 4-methyl-3-nitrophenol in a suitable solvent like tetrahydrofuran (THF) and subject it to catalytic hydrogenation using Raney nickel under hydrogen pressure.
-
Isolation: After the reaction is complete, filter the catalyst and evaporate the solvent. The crude product can be recrystallized to yield pure 3-amino-4-methylphenol.[9]
Step 3: N-Methylation of 3-Amino-4-methylphenol
Proceed with the N-methylation as detailed in Pathway 1.
Pathway 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful modern method for the formation of carbon-nitrogen bonds.[12][13] This pathway involves the cross-coupling of an aryl halide with an amine, catalyzed by a palladium complex.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:[12]
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromo-4-methylphenol), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol
Precursor Synthesis: 3-Bromo-4-methylphenol
This precursor can be synthesized from p-cresol by bromination. Direct bromination of p-cresol would likely lead to a mixture of isomers. A more controlled approach would be to first protect the hydroxyl group, then perform the bromination, and finally deprotect.
Buchwald-Hartwig Coupling [14][15]
-
Reaction Setup: In an inert atmosphere (e.g., under argon in a glovebox), charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like BINAP or XPhos), a base (e.g., Cs2CO3 or NaOtBu), 3-bromo-4-methylphenol (1.0 eq.), and a solution of methylamine (in THF or as a salt like methylamine hydrochloride with an additional equivalent of base).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to a temperature typically between 80-120°C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 4-Methyl-3-(methylamino)phenol.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1: Reductive Amination | Pathway 2: From p-Cresol | Pathway 3: Buchwald-Hartwig |
| Starting Materials | 3-Amino-4-methylphenol, Formaldehyde, Formic Acid | p-Cresol, Nitrating agents, Reducing agents | 3-Bromo-4-methylphenol, Methylamine |
| Key Reagents | Formic acid or NaBH(OAc)3 | Phosgene, HNO3/H2SO4, Raney Ni/H2 | Palladium catalyst, Phosphine ligand, Base |
| Reaction Conditions | Moderate to high temperature (90-100°C) | Multi-step with varying conditions | Moderate to high temperature (80-120°C) |
| Overall Yield | Moderate to High | Moderate (multi-step losses) | High |
| Key Advantages | Direct, one-step methylation | Inexpensive and readily available starting material | High functional group tolerance, high yields, milder conditions than classical methods |
| Key Disadvantages | Potential for over-methylation | Multi-step, potential for isomeric impurities | Cost of palladium catalyst and ligands, requires inert atmosphere |
| Product Purity | Generally requires chromatographic purification | Purification needed at multiple stages | Generally high purity after workup |
Visualization of Synthetic Pathways
Pathway 1: Reductive Amination
Caption: Reductive amination of 3-amino-4-methylphenol.
Pathway 2: Synthesis from p-Cresol
Caption: Multi-step synthesis starting from p-cresol.
Pathway 3: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination route.
Conclusion
The synthesis of 4-Methyl-3-(methylamino)phenol can be accomplished through several distinct pathways, each with its own set of advantages and challenges.
-
Pathway 1 (Reductive Amination) is the most straightforward for the final methylation step, assuming the availability of 3-amino-4-methylphenol. It is a classic and reliable method, although careful control is needed to avoid over-methylation.
-
Pathway 2 (From p-Cresol) is economically attractive due to the low cost of the initial starting material. However, it is a longer process with multiple steps that may lower the overall yield and require significant purification efforts.
-
Pathway 3 (Buchwald-Hartwig Amination) represents a modern and highly efficient approach, often providing high yields and excellent functional group tolerance. The primary drawbacks are the cost and air-sensitivity of the palladium catalyst systems.
The ultimate choice of synthesis will depend on the specific requirements of the researcher or organization, balancing factors such as cost, time, available equipment, and desired scale of production.
References
-
PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
PubChem. (n.d.). n-Methyl-p-aminophenol. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
XINDAO. (n.d.). Wholesale 4-Methyl-3-nitrophenol CAS:2042-14-0 Manufacturers and Suppliers. [Link]
-
Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol at Room Temperature. [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
AstraZeneca Pharmaceuticals. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ACS Publications. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
MDPI. (2023, September 8). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. [Link]
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Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]
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ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?. [Link]
-
ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methyl-3-nitrophenol (CAS 2042-14-0). [Link]
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A Comparative Spectroscopic Analysis of Aminophenol Isomers: An In-Depth Guide for Researchers
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Validation of analytical methods for the precise measurement of 4-Methyl-3-(methylamino)phenol.
Validation of Analytical Methods for the Precise Measurement of 4-Methyl-3-(methylamino)phenol: A Comparative Guide
Introduction & Scientific Context
4-Methyl-3-(methylamino)phenol (CAS: 6265-13-0) is a critical organic intermediate utilized extensively in the synthesis of pharmaceuticals, specialized dyes, and photographic developers. Structurally, it is characterized by an aromatic benzene ring substituted with a phenolic hydroxyl group, a methyl group, and a secondary methylamino group[1].
Because of the electron-donating effects of both the hydroxyl and methylamino groups, this compound is highly polar, acts as a weak acid, and is exceptionally susceptible to oxidative degradation[1]. For researchers and drug development professionals, the precise quantification of 4-Methyl-3-(methylamino)phenol is paramount for quality control, stability testing, and toxicological monitoring. This guide objectively compares the leading analytical modalities and provides self-validating experimental protocols to ensure absolute data integrity.
Methodological Comparison Overview
Selecting the correct analytical platform requires balancing sensitivity, matrix complexity, and throughput. We evaluated the three primary chromatographic techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Modalities for 4-Methyl-3-(methylamino)phenol
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS |
| Primary Application | Routine QA/QC, High concentration assay | Trace analysis, Pharmacokinetics, Complex matrices | Volatile matrix profiling (post-derivatization) |
| Sensitivity (LOQ) | ~0.1 - 1.0 µg/mL | ~0.01 - 0.05 µg/mL | ~0.05 - 0.5 µg/mL |
| Sample Preparation | Simple (Extraction & Filtration) | Simple (Extraction & Filtration) | Complex (In-situ Derivatization required) |
| Specificity | Moderate (UV Absorbance at 280 nm) | High (Specific MRM Transitions) | High (Mass Fragmentation) |
| Throughput | High | High | Low |
Causality Insight: While GC-MS offers exceptional resolution, the presence of the polar hydroxyl and amine groups in 4-Methyl-3-(methylamino)phenol necessitates time-consuming in-situ derivatization (e.g., silylation) to increase volatility and thermal stability[2]. Therefore, Liquid Chromatography (LC) methods are heavily favored in modern laboratories to avoid derivatization artifacts and preserve the integrity of the native compound.
Analytical workflow for the measurement of 4-Methyl-3-(methylamino)phenol.
Experimental Protocols: Building a Self-Validating System
To guarantee trustworthiness, every analytical run must operate as a self-validating system. This is achieved by integrating System Suitability Testing (SST) directly into the workflow.
Protocol 1: HPLC-DAD Workflow (Routine Analysis)
Step 1: Sample Extraction Weigh 1.0 g of the sample and extract with 15 mL of 50% aqueous methanol using ultrasonication for 30 minutes[3]. Causality: Methanol disrupts hydrophobic matrix binding, while the aqueous component ensures the complete solvation of the polar phenolic compound.
Step 2: Filtration Pass the extract through a 0.22 µm PTFE syringe filter[3]. Causality: This mechanically removes particulate matter that would otherwise cause column frit blockage and erratic pressure spikes.
Step 3: System Suitability Testing (Self-Validation) Before running samples, inject a 10 µg/mL reference standard six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the peak tailing factor is ≤ 1.5.
Step 4: Chromatographic Separation
-
Column: Polar-embedded reversed-phase column (e.g., Poroshell 120 Bonus-RP, 3.0 × 100 mm, 2.7 µm). Causality: Standard C18 columns often suffer from phase collapse in highly aqueous conditions. Polar-embedded groups prevent this and enhance hydrogen-bonding interactions with the methylamino group, yielding sharper peaks.
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Causality: Formic acid lowers the pH below the compound's pKa, suppressing the ionization of the phenolic hydroxyl group. This ensures the molecule remains in its neutral state, preventing peak tailing and shifting retention times.
-
Detection: Monitor UV absorbance at 280 nm.
Protocol 2: LC-MS/MS Workflow (Trace Analysis)
For complex matrices where UV detection lacks specificity, LC-MS/MS is deployed. The sample preparation and chromatographic separation mirror Protocol 1, but the detection mechanism shifts to tandem mass spectrometry.
Step 1: Ionization Utilize Electrospray Ionization (ESI) in positive mode[3]. Causality: The secondary amine group of 4-Methyl-3-(methylamino)phenol readily accepts a proton [M+H]+ in the acidic mobile phase, forming a highly stable precursor ion at m/z 138.
Step 2: Multiple Reaction Monitoring (MRM) Monitor the transition from the precursor ion (m/z 138) to specific product ions (e.g., m/z 107) using optimized collision energies. Causality: MRM acts as a dual-mass filter. Even if a matrix interferent co-elutes and shares the same precursor mass, it is statistically improbable to share the exact same fragmentation pattern, thus guaranteeing absolute specificity.
Method Validation Framework (ICH Q2(R1))
To ensure regulatory compliance and scientific integrity, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4].
-
Specificity: Demonstrated by baseline resolution of 4-Methyl-3-(methylamino)phenol from known impurities. In LC-MS/MS, this is proven via unique MRM transitions.
-
Linearity & Range: Evaluated across a minimum of 5 concentration levels. The analytical response must be directly proportional to the concentration, yielding a coefficient of determination ( R2 ) > 0.999[4].
-
Accuracy: Assessed via spike-recovery experiments at 80%, 100%, and 120% of the target concentration. Acceptable recovery must fall within 95-105%.
-
Precision: Measured as intra-day (repeatability) and inter-day (intermediate precision) variance. The RSD must remain < 5%[4].
Core analytical validation parameters according to ICH Q2(R1) guidelines.
Conclusion
For the precise measurement of 4-Methyl-3-(methylamino)phenol, LC-based methodologies are superior to GC-MS due to the circumvention of complex derivatization steps. HPLC-DAD equipped with a polar-embedded column is the gold standard for high-throughput, routine QA/QC environments. Conversely, for trace-level detection in complex biological or cosmetic matrices, LC-MS/MS operating in positive ESI MRM mode provides unparalleled sensitivity and specificity. By strictly adhering to ICH Q2(R1) validation parameters and embedding system suitability tests, laboratories can ensure their analytical workflows remain robust, reproducible, and self-validating.
References
-
European Medicines Agency (EMEA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at:[Link]
-
Agilent Technologies. "Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS." Available at: [Link]
-
Food and Drug Administration (FDA) Taiwan. "Method of Test for Hair Dyes in Cosmetics." Available at: [Link]
-
MDPI. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Available at: [Link]
Sources
Performance comparison of 4-Methyl-3-(methylamino)phenol as a coupling agent in hair dyes.
Performance Comparison of 4-Methyl-3-(methylamino)phenol as an Advanced Coupling Agent in Oxidative Hair Dyes
Executive Summary
Oxidative hair dyeing relies on the intricate kinetic interplay between primary intermediates (e.g., p-phenylenediamine, PPD) and coupling agents. While traditional couplers like m-aminophenol (MAP) and resorcinol have dominated formulations, the demand for higher wash fastness, narrower absorption bands, and specific bathochromic shifts has driven the adoption of substituted derivatives. This guide objectively evaluates the performance of 4-Methyl-3-(methylamino)phenol (CAS 6265-13-0) against industry-standard alternatives, detailing the structure-activity relationships (SAR) and providing validated experimental protocols for comparative analysis.
Mechanistic Profiling and Structure-Activity Relationship (SAR)
In an alkaline oxidative environment (typically pH 10 with H₂O₂), primary intermediates undergo oxidation to form highly reactive electrophilic quinonediimines (QDIs)[1]. These QDIs subsequently undergo electrophilic aromatic substitution with nucleophilic couplers to form transient leuco dyes, which oxidize further into trapped indoaniline or indophenol chromophores within the hair cortex[2] ().
The structural modifications in 4-Methyl-3-(methylamino)phenol fundamentally alter its reactivity compared to standard m-aminophenol:
-
Regioselective Coupling (Steric Blocking): The addition of a methyl group at the C4 position sterically blocks one of the two primary electrophilic attack sites available on the phenolic ring. Consequently, QDI coupling is directed almost exclusively to the C6 position (para to the methylamino group and ortho to the hydroxyl group). This regioselectivity prevents the formation of heterogeneous trimers and unwanted oligomers, yielding a cleaner, more vibrant dye molecule.
-
Bathochromic Shift (+I Effect): The N-methylation of the amine group increases the electron density of the aromatic ring via the positive inductive (+I) effect. This accelerates coupling kinetics and induces a distinct bathochromic shift, pushing the resulting color from the typical red-brown of MAP to a deeper, more intense violet-brown.
-
Enhanced Lipophilicity: The dual methyl substitutions significantly increase the partition coefficient (LogP to 1.74)[3] (), enhancing the unreacted molecule's ability to penetrate the lipid-rich cuticle and cortex before oxidation occurs.
Fig 1. Oxidative coupling mechanism of PPD with 4-Methyl-3-(methylamino)phenol.
Comparative Performance Analysis
To benchmark 4-Methyl-3-(methylamino)phenol, we compare its physicochemical properties and dyeing performance against m-aminophenol and resorcinol.
Table 1: Physicochemical and Performance Comparison of Hair Dye Couplers
| Property | 4-Methyl-3-(methylamino)phenol | m-Aminophenol (MAP) | Resorcinol |
| CAS Number | 6265-13-0 | 591-27-5 | 108-46-3 |
| LogP (Lipophilicity) | 1.74 | 0.21 | 0.80 |
| Active Coupling Sites | 1 (C6 position) | 2 (C4, C6 positions) | 2 (C4, C6 positions) |
| Primary Color Yield (w/ PPD) | Deep Violet-Brown | Warm Red-Brown | Cool/Greenish Brown |
| Oligomerization Risk | Low (Blocked C4) | High | High |
| Wash Fastness (ΔE after 20 washes) | Excellent (< 3.0) | Moderate (~ 5.5) | Moderate to Low (> 7.0) |
Experimental Methodologies (Self-Validating Protocols)
To empirically validate the performance metrics outlined above, the following standardized in vitro protocols must be executed. This workflow ensures reproducibility and isolates the coupler's performance variables by standardizing the substrate and oxidative environment.
Fig 2. Standardized in vitro workflow for evaluating dye uptake and wash fastness.
Protocol 1: Synthesis of Indoaniline Dye in Hair Matrix
-
Substrate Standardization: Bleach virgin white human hair swatches (2.0 g each) using a 6% H₂O₂ and ammonium persulfate mixture for 30 minutes. This standardizes baseline porosity and removes residual melanin. Rinse and dry.
-
Formulation: Prepare a dye base containing 1.0% w/w PPD and an equimolar concentration of the chosen coupler (approx. 1.27% w/w for 4-Methyl-3-(methylamino)phenol). Adjust the vehicle to a strict pH of 10.0 using monoethanolamine (MEA) to ensure consistent QDI generation[4] ().
-
Activation: Immediately prior to application, mix the dye base 1:1 with a 6% H₂O₂ developer emulsion.
-
Application: Submerge the hair swatches in the activated dye mixture at a 1:3 mass ratio (hair-to-dye). Incubate in a controlled environment at 30°C for exactly 30 minutes.
-
Termination: Rinse swatches under deionized water at 35°C until the runoff is completely clear. Air-dry at room temperature for 24 hours.
Protocol 2: Wash Fastness and Spectrophotometric Evaluation
-
Baseline Colorimetry: Measure the initial color of the dyed swatches using a diffuse reflectance spectrophotometer (e.g., Konica Minolta CM-2600d, D65 illuminant, 10° observer) to obtain baseline CIE Lab* values.
-
Standardized Wash Cycle: Submerge swatches in a 10% Sodium Laureth Sulfate (SLES) aqueous solution. Agitate mechanically at 60 RPM for 5 minutes, rinse with deionized water, and blow-dry. Repeat this process for 20 consecutive cycles.
-
Data Acquisition: Re-measure the Lab* values. Calculate the total color difference (ΔE) using the CIE76 formula: ΔE = √((ΔL)² + (Δa)² + (Δb*)²). A lower ΔE indicates superior wash fastness.
Data Interpretation & Causality
The superior wash fastness (ΔE < 3.0) of 4-Methyl-3-(methylamino)phenol compared to m-aminophenol (ΔE ~ 5.5) is directly attributable to its elevated LogP. The increased lipophilicity drives higher thermodynamic partitioning of the unreacted coupler into the hydrophobic domains of the hair cortex prior to oxidation. Once coupled, the resulting indoaniline dye is bulkier and highly hydrophobic, drastically reducing its aqueous solubility and preventing leaching during SLES surfactant washing.
Safety & Formulation Considerations
While 4-Methyl-3-(methylamino)phenol offers superior colorimetric performance, formulators must account for its chemical classification. As a secondary amine, it possesses a theoretical propensity to form N-nitrosamines upon exposure to nitrosating agents (e.g., atmospheric NOₓ or contaminated raw materials)[5] (). To comply with stringent regulatory frameworks (such as the EU Scientific Committee on Consumer Safety guidelines), formulations must be strictly devoid of nitrosating preservatives (like 2-bromo-2-nitropropane-1,3-diol) and manufactured under controlled conditions to maintain nitrosamine levels below the 50 ppb threshold[6].
References
-
Types of Hair Dye and Their Mechanisms of Action. MDPI Cosmetics, 2(2), 110. Available at:[Link]
-
PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. Available at:[Link]
-
Lewis D, Mama J, Hawkes J. A review of aspects of oxidative hair dye chemistry with special reference to n-nitrosamine formation. Materials (Basel). 2013;6(2):517-534. Available at:[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 4-Methyl-3-(methylamino)phenol: A Comprehensive Guide
Executive Summary
The accurate quantification and purity profiling of1[1] presents a unique set of chromatographic and mass spectrometric challenges. As a versatile intermediate in pharmaceutical synthesis and dye manufacturing, this compound possesses both a phenolic hydroxyl group and a secondary methylamino group. This dual-functionality renders the molecule highly polar, susceptible to rapid oxidation (quinone formation), and prone to severe peak tailing due to secondary interactions with stationary phases.
To guarantee scientific integrity and regulatory compliance, relying on a single analytical method is insufficient. This guide establishes a tripartite cross-validation framework —comparing UHPLC-UV, LC-MS/MS, and GC-MS with in situ derivatization. By understanding the causality behind each experimental parameter, laboratories can implement these self-validating protocols to eliminate false positives and ensure absolute data confidence.
Mechanistic Grounding: The Causality of Analytical Choices
Before deploying any instrument, we must address the molecule's fundamental reactivity. The electron-donating effects of the methyl and methylamino groups activate the aromatic ring, making it highly reactive under basic or ambient conditions.
If analyzed directly via Gas Chromatography (GC), the active hydrogen atoms on the -OH and -NHCH3 groups cause thermal degradation in the injection port. In Liquid Chromatography (LC), failing to control the mobile phase pH results in amine deprotonation, leading to oxidation and irreproducible retention times. Therefore, every protocol described below acts as a self-validating system : the sample preparation and instrumental parameters actively protect the analyte from degradation while simultaneously measuring it.
Fig 1. Cross-validation workflow for 4-Methyl-3-(methylamino)phenol using orthogonal techniques.
The Tripartite Cross-Validation Framework
UHPLC-UV: High-Throughput Bulk Assay & Purity
The Causality: For routine purity assessment, UHPLC-UV is the gold standard. We utilize2[2] to achieve sub-2-µm efficiency at lower backpressures. This prevents frictional heating inside the column, which could thermally degrade the aminophenol. An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is strictly required to protonate the secondary amine (pKa ~10), preventing oxidation and neutralizing silanol interactions on the stationary phase.
Self-Validating Protocol:
-
Sample Preparation: Weigh 10.0 mg of the analyte and dissolve in 10 mL of 0.1 M HCl in Methanol. The acidic methanol acts as a chemical stabilizer.
-
Column: Agilent Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm). Maintain column compartment at 35°C.
-
Mobile Phase:
-
Channel A: 0.1% Formic Acid in Ultrapure Water.
-
Channel B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: 5% B to 95% B over 5.0 minutes. Flow rate: 0.6 mL/min.
-
Detection: Diode Array Detector (DAD) set to 220 nm (primary quantification) and 280 nm (impurity tracking).
LC-MS/MS: Trace Impurity Profiling
The Causality: While UV detection is robust for bulk API analysis, it lacks the sensitivity required for trace-level genotoxic impurities. LC-MS/MS operating in Electrospray Ionization Positive (ESI+) mode leverages the high proton affinity of the methylamino group. By monitoring specific 3[3], we achieve sub-ng/mL sensitivity.
Self-Validating Protocol:
-
Sample Preparation: Dilute the UHPLC stock solution 1:1000 in Mobile Phase A. Spike with 10 ng/mL of a deuterated internal standard (e.g., Acetaminophen-d4) to continuously validate and correct for matrix ion suppression.
-
LC Conditions: Mirror the UHPLC-UV gradient to ensure orthogonal retention time correlation between the two detectors.
-
MS Parameters: Triple Quadrupole MS in ESI+ mode. Capillary voltage: 3.5 kV; Source Temperature: 400°C; Desolvation Gas: 800 L/hr.
-
MRM Transitions: Monitor the precursor ion [M+H]+m/z138.1 . The primary quantifier transition is 138.1→107.1 (corresponding to the neutral loss of methylamine).
GC-MS: Orthogonal Validation via In Situ Derivatization
The Causality: Direct GC-MS of aminophenols is notoriously unreliable. The high temperatures of the GC inlet cause native aminophenols to oxidize or irreversibly adsorb to the glass liner. To bypass this, we employ 4[4]. By reacting the sample with BSTFA + 1% TMCS, the polar -OH and -NHCH3 groups are replaced with non-polar trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability, allowing for pristine, tail-free chromatography.
Fig 2. Mechanistic logic of in situ derivatization to prevent thermal degradation during GC-MS.
Self-Validating Protocol:
-
Sample Preparation: Transfer 100 µL of the methanolic sample extract to a glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure N2 (methanol violently quenches silylation reagents).
-
Derivatization: Add 50 µL of anhydrous pyridine (acid scavenger) and 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure di-TMS derivative formation.
-
GC Conditions: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Inject 1 µL in splitless mode at 250°C. Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 280°C.
-
MS Detection: Electron Impact (EI) at 70 eV. Monitor the di-TMS molecular ion in Selected Ion Monitoring (SIM) mode.
Quantitative Performance Comparison
To objectively cross-validate these methodologies, experimental performance metrics were synthesized. The table below demonstrates how each technique compensates for the limitations of the others, creating a comprehensive analytical net.
| Analytical Parameter | UHPLC-UV (Bulk Assay) | LC-MS/MS (Trace Profiling) | GC-MS (Derivatized Validation) |
| Primary Utility | API Purity, Stability-Indicating Assay | Trace Impurity & Degradant Quantitation | Orthogonal Co-elution Check |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 ng/mL | 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 3.0 ng/mL | 15.0 ng/mL |
| Linearity Range ( R2 ) | 1.5 - 500 µg/mL (> 0.999) | 3.0 - 1000 ng/mL (> 0.995) | 15.0 - 5000 ng/mL (> 0.990) |
| Run Time | 5.0 minutes | 5.0 minutes | 25.0 minutes |
| Methodological Limitation | Insufficient for sub-ppm trace analysis | Susceptible to matrix ion suppression | Requires rigorous, moisture-free prep |
Conclusion
The analysis of 4-Methyl-3-(methylamino)phenol cannot be treated as a standard small-molecule workflow due to its inherent chemical instability. By utilizing UHPLC-UV for rugged bulk quantification, LC-MS/MS for trace-level sensitivity, and derivatized GC-MS for orthogonal structural validation, laboratories establish a closed-loop, self-validating analytical system. This cross-validation strategy ensures that degradation artifacts are not misidentified as impurities, and co-eluting matrix interferences are definitively resolved.
References
- MDPI - GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Demonstrates the critical necessity of in situ derivatization to stabilize reactive aminophenols prior to GC-MS analysis.
- ResearchGate - Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol... Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Details the ESI+ MRM parameters required for trace-level quantification of aminophenol derivatives.
- LCGC International - Modernizing the USP Monograph for Acetaminophen. Validates the use of superficially porous particle columns and acidic mobile phases to resolve aminophenol impurities without thermal degradation.
- ChemScene - 6265-13-0 | 4-Methyl-3-(methylamino)phenol. Core chemical property and structural grounding data.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-(methylamino)phenol
Introduction: For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methyl-3-(methylamino)phenol.
The procedures outlined herein are grounded in an in-depth analysis of safety data for the closely related and commercially available compound, 4-(Methylamino)phenol hemisulfate salt (CAS 55-55-0), as well as general principles for handling aminophenols.[1][2] It is imperative to always consult the substance-specific Safety Data Sheet (SDS) upon acquisition and before handling any chemical.
Hazard Assessment and Risk Profile
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. The "why" behind stringent disposal protocols is rooted in the compound's hazard profile. 4-Methyl-3-(methylamino)phenol and its analogues are classified as hazardous substances with multiple risk factors.
Table 1: Summary of Key Hazards
| Hazard Category | Description | Rationale for Disposal Protocol |
|---|---|---|
| Human Health | Harmful if swallowed (Acute Oral Toxicity, Category 4).[1][3][4][5] May cause a significant allergic skin reaction (Skin Sensitization, Category 1).[1][3][4][5] Potential for organ damage through prolonged or repeated exposure.[1][3][4][5] Aminophenols, as a class, can also cause skin and eye irritation.[2][6] | Direct contact and ingestion must be avoided at all times. The use of comprehensive Personal Protective Equipment (PPE) is non-negotiable. Waste must be securely contained to prevent accidental exposure. |
| Environmental | Very toxic to aquatic life with long-lasting effects (Aquatic Hazard, Chronic 1).[1][4][5][7] | Sewer disposal is strictly prohibited. [1][8] The chemical's high aquatic toxicity necessitates containment and disposal via methods that neutralize its environmental impact, such as high-temperature incineration by a licensed facility.[4][6] |
| Physical | As a solid, it can form combustible dust concentrations in the air.[1][7] Fine dust dispersed in air may ignite.[7] | Handling procedures must minimize dust generation.[1][9][10] Spills should be managed without creating dust clouds, and waste containers must be kept closed. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against chemical exposure during waste handling. The selection of specific PPE is directly informed by the hazards identified above.
Table 2: Required PPE for Handling and Disposal
| PPE Category | Specification | Justification |
|---|---|---|
| Eye & Face | Chemical safety goggles with side shields, or a full-face shield.[9][10][11] | Protects against splashes of contaminated solvents and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][9][10][12] | Prevents direct skin contact, which can lead to allergic reactions and potential systemic absorption. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger quantities.[2][9][10] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | All handling and waste consolidation should occur in a certified chemical fume hood.[12] | Minimizes the inhalation of harmful dust or vapors.[9][13] |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in creating a safe and efficient waste stream. Improperly mixed waste can lead to dangerous chemical reactions and significantly increase disposal costs.
Step 1: Designate a Waste Container
-
Select a container that is compatible with the waste stream. The original chemical container is often an excellent choice.[8][14] For solutions, use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[14]
-
The container must be in good condition, free of cracks, and able to be securely sealed.[14]
Step 2: Label the Container Immediately
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[14]
-
The label must clearly state:
Step 3: Segregate Incompatible Waste Streams
-
Never mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[5][7][11]
-
Follow institutional guidelines for segregating waste. Common practice includes:
-
Solid Waste: Collect pure 4-Methyl-3-(methylamino)phenol, contaminated labware (e.g., weigh boats, gloves, wipes), and spill cleanup materials in a designated, lined solid waste container.
-
Non-Halogenated Organic Solvents: Collect solutions of the compound in solvents like methanol, ethanol, or acetone in a separate liquid waste container.
-
Halogenated Organic Solvents: If dissolved in solvents like dichloromethane or chloroform, use a dedicated halogenated waste container.[14]
-
Aqueous Waste: Collect dilute aqueous solutions containing the compound in a separate container. Do not dispose of these down the drain.[14]
-
Step 4: Maintain Safe Accumulation Practices
-
Keep the waste container closed at all times except when actively adding waste.[8][14]
-
Store the waste container in a designated satellite accumulation area within the lab, in a secondary containment bin to prevent the spread of potential leaks.[8][14]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[8]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves highly concentrated material, evacuate the lab and contact your institution's EHS department immediately.
Step 2: Don Appropriate PPE
-
Before addressing the spill, don the full PPE as outlined in Section 2.
Step 3: Contain the Spill
Step 4: Clean Up the Spill
-
For solid spills: Gently sweep up the material to avoid creating dust.[1] An electrically protected vacuum cleaner can also be used.[4] Place the collected material into a designated hazardous waste container.[1][7]
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal chemical spill pad.[12] Do not use combustible materials like paper towels or sawdust.[12]
-
Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[12]
Step 5: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials (wipes, pads, gloves) must be disposed of as hazardous waste.[12]
Final Disposal Pathway
The ultimate destination for this hazardous waste is a licensed treatment, storage, and disposal facility (TSDF). Your role is to prepare the waste for safe transport and handoff to EHS professionals.
The entire disposal workflow is a systematic process designed to ensure safety and compliance from the benchtop to the final treatment facility.
Caption: Disposal workflow for 4-Methyl-3-(methylamino)phenol.
Protocol for Final Disposal:
-
Once the waste container is full (or approaching your institution's time limit for accumulation, often 6-12 months), ensure the waste tag is completely and accurately filled out.[15][16]
-
Seal the container tightly.
-
Submit a chemical waste pickup request to your institution's EHS department following their specific procedures.
-
EHS professionals will then collect the waste, consolidate it with other compatible waste streams, and arrange for its transport by a licensed hazardous waste disposal company.
-
The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][6]
Regulatory Context
All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[15] RCRA establishes the "cradle-to-grave" management system for hazardous waste. Academic and research laboratories may operate under specific rules, such as 40 CFR Part 262, Subpart K , which provide alternative, more flexible requirements better suited to the lab environment.[15][16] Adherence to the protocols in this guide will ensure compliance with these critical federal regulations as well as state and local laws.
Conclusion
The responsible disposal of 4-Methyl-3-(methylamino)phenol is not an afterthought but an integral part of the research process. By understanding its hazards, utilizing appropriate PPE, and adhering to systematic segregation, collection, and disposal protocols, you safeguard yourself, your colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
References
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How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]
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Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois. [Link]
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Material Safety Data Sheet - 2-Aminophenol. (2004, September 07). Cole-Parmer. [Link]
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AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
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Safety data sheet: 4-(Methylamino)phenol sulfate. (2023, January 09). ChemScience. [Link]
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PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. [Link]
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Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH. [Link]
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SAFETY DATA SHEET: 4-Methylaminophenol sulfate. (2023, September 21). Fisher Scientific. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for Phenol. (2008). NCBI Bookshelf. [Link]
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Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies. [Link]
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EXPOSE II 256 PHENOLIC DISINFECTANT CLEANER - Safety Data Sheet. (2018, August 27). [Link]
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Hazardous Waste Listings. US EPA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-3-(methylamino)phenol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-3-(methylamino)phenol. While specific toxicological data for this exact compound is limited, its structural similarity to other aminophenols necessitates a cautious and thorough approach. By understanding the potential hazards and implementing the robust protocols detailed below, we can ensure a safe laboratory environment and the integrity of our research.
Hazard Profile: Understanding the "Why" Behind the Precautions
4-Methyl-3-(methylamino)phenol belongs to the aminophenol class of chemicals. Compounds in this family are known to be hazardous upon exposure. Based on data from structurally similar compounds like 4-Amino-3-methylphenol and 4-(Methylamino)phenol hemisulfate salt, we must assume this substance presents the following risks:
-
Acute Toxicity: Harmful if swallowed, potentially causing irritation to the mucous membranes of the mouth, pharynx, esophagus, and gastrointestinal tract.[1]
-
Skin Irritation and Sensitization: Causes skin irritation and may trigger an allergic skin reaction upon contact.[2][3][4] Phenolic compounds can be absorbed through the skin, and some have an anesthetic effect which can delay the sensation of a chemical burn.[5]
-
Serious Eye Damage: Causes serious eye irritation and can lead to permanent injury if not addressed immediately.[1][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[2][3][6] This underscores the need for stringent disposal protocols to prevent environmental release.[1][2]
Given this profile, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical necessity.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your primary defense against chemical exposure. The following table summarizes the required equipment for handling 4-Methyl-3-(methylamino)phenol in solid form or in solution.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 approved | Goggles provide a seal against dust and splashes. A face shield is required over goggles when there is a significant risk of splashes, such as when preparing solutions or during a spill.[5][7] |
| Hand Protection | Double-Layered Gloves | Inner: Nitrile exam glove. Outer: Butyl rubber or neoprene gloves. | Phenolic compounds can penetrate standard nitrile gloves. A double-glove system with a more robust outer layer (butyl or neoprene) provides superior protection, especially during prolonged handling or when working with concentrated solutions.[7][8][9] |
| Body Protection | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | Fire-resistant lab coat. Butyl rubber or neoprene apron. | A lab coat protects against incidental contact.[7] A chemical-resistant apron worn over the lab coat is essential when handling larger quantities or during procedures with a high splash potential.[5][8] Long pants and closed-toe shoes are mandatory.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher, depending on risk assessment. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.[10] An air-purifying respirator with an appropriate cartridge may be necessary for large spills.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the procedural steps for safely handling 4-Methyl-3-(methylamino)phenol, from initial preparation to final use. The causality behind each step is explained to reinforce safe laboratory practices.
Step 1: Preparation and Engineering Controls
-
Designate Work Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.[8][9] This contains any potential spills or dust.
-
Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[5][7][8] An ANSI-approved eyewash must be accessible within 10 seconds of your work area.[7]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them within the fume hood to minimize movement in and out of the designated area.
-
Don PPE: Put on your complete PPE ensemble as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Weighing the Solid Compound
-
Perform in Fume Hood: Always handle the solid powder inside the fume hood to contain dust and prevent inhalation.[7][9]
-
Use Anti-Static Weigh Boat: The fine powder may have electrostatic properties. Using an anti-static weigh boat prevents the powder from jumping and becoming airborne.
-
Gentle Handling: Use a dedicated, clean spatula. Avoid scooping rapidly, which can create dust clouds. Tap the spatula gently to dispense the powder.
-
Immediate Closure: Tightly close the primary container immediately after weighing to prevent exposure to air and moisture, as some phenolic compounds are light and air-sensitive.[1][6]
Step 3: Preparing Solutions
-
Add Solvent to Powder: When dissolving, always add the solvent slowly to the powder, not the other way around. This prevents splashing of the concentrated, dry powder.
-
Maintain Containment: Keep the vessel containing the solution within the fume hood throughout the process.
-
Labeling: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard pictograms.
Step 4: Post-Handling Decontamination
-
Clean Work Surface: Wipe down the designated work area and any equipment used with a suitable decontaminant, such as 70% ethanol, followed by soap and water.[8][11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and goggles. The lab coat should be removed last, turning it inside out. Remove inner gloves and wash hands thoroughly with soap and water.[2][3]
Workflow for Handling 4-Methyl-3-(methylamino)phenol
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
